molecular formula C4H9Br B043306 1-Bromo-2-methylpropane CAS No. 78-77-3

1-Bromo-2-methylpropane

Cat. No.: B043306
CAS No.: 78-77-3
M. Wt: 137.02 g/mol
InChI Key: HLVFKOKELQSXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methylpropane, also known as isobutyl bromide, is a valuable alkyl halide reagent extensively utilized in organic synthesis and chemical research. Its primary research value lies in its role as an effective alkylating agent for introducing the sterically hindered isobutyl group into molecular frameworks via nucleophilic substitution reactions (SN1 and SN2 pathways). This compound is particularly favored in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials, where the bulky isobutyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and overall steric profile. Researchers employ this compound in Friedel-Crafts alkylations to create substituted aromatic systems, in the preparation of Grignard reagents (isobutylmagnesium bromide) for carbon-carbon bond formation, and in the synthesis of quaternary ammonium salts. Its mechanism of action involves the polarization of the carbon-bromine bond, making the carbon electrophilic and susceptible to attack by nucleophiles such as carbons, nitrogens, and oxygens. Supplied as a high-purity liquid, it offers optimal reactivity for precise and reproducible experimental outcomes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFKOKELQSXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052539
Record name 1-Bromo-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-methylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21054
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

72.0 [mmHg]
Record name 1-Bromo-2-methylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21054
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

78-77-3
Record name 1-Bromo-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-methylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1-bromo-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEC0BW987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Bromo-2-methylpropane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Bromo-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (also known as isobutyl bromide). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in synthetic chemistry. This document consolidates key data on its physical characteristics, spectroscopic signature, chemical reactivity, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference. Detailed methodologies for its synthesis, purification, and spectroscopic analysis are also provided.

Physical Properties

This compound is a colorless to light yellow, flammable liquid.[1][2] It is slightly soluble in water.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₉Br[1]
Molecular Weight 137.02 g/mol [1][3]
CAS Number 78-77-3[1]
Appearance Clear, colorless to light yellow liquid[1][5]
Boiling Point 90-92 °C[1][5]
Melting Point -119 to -117 °C[1]
Density 1.26 g/mL at 20 °C[1][5]
Refractive Index (n20/D) 1.435[5][6]
Flash Point 18 °C (64.4 °F)[6][7]
Vapor Pressure 41 hPa (20 °C)[3]
Water Solubility 0.51 g/L (18 °C)[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following sections detail its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound displays three distinct signals, corresponding to the three different chemical environments of the hydrogen atoms.[8] The integrated proton ratio is 6:1:2.[8]

  • A doublet for the six protons of the two methyl groups ((CH₃)₂C-).

  • A nonet (a multiplet of nine peaks) for the single proton of the methine group (-CH-).

  • A doublet for the two protons of the bromomethyl group (-CH₂Br).[8]

¹³C NMR: The ¹³C NMR spectrum shows three resonances for the three unique carbon environments in the molecule.[9]

Table 2: Summary of Spectroscopic Data for this compound

SpectroscopyKey Features and PeaksReferences
¹H NMR Three distinct proton environments with an integration ratio of 6:1:2.[8]
¹³C NMR Three distinct carbon environments.[9]
Infrared (IR) C-H stretching: ~2845-2975 cm⁻¹C-H bending: ~1270-1480 cm⁻¹C-Br stretching: ~500-750 cm⁻¹[9]
Mass Spectrometry (MS) Molecular ion peaks (M, M+2) at m/z 136 and 138 due to ⁷⁹Br and ⁸¹Br isotopes. A prominent peak for the m/z 43 ion is characteristic.[8][10]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations are observed in the range of 2845-2975 cm⁻¹, while C-H bending vibrations appear between 1270-1480 cm⁻¹.[9] A key feature is the C-Br stretching vibration, which is typically found in the 500-750 cm⁻¹ region.[9] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[9]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic pair of molecular ion peaks at m/z 136 and 138.[10] This is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1.[10] Consequently, any fragment containing a bromine atom will also appear as a pair of peaks two mass units apart.[10] A prominent peak for the m/z 43 ion is also a distinguishing feature for this compound among its isomers.[8]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the primary alkyl bromide. It is a versatile reagent in organic synthesis.[5]

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide and thus can undergo bimolecular nucleophilic substitution (Sₙ2) reactions. However, the presence of a bulky isobutyl group introduces steric hindrance around the reaction center, which can slow down the rate of Sₙ2 reactions compared to less hindered primary alkyl halides like 1-bromopropane (B46711).[11][12] The reactivity towards Sₙ2 reactions generally follows the order: bromomethane (B36050) > 1-bromopropane > this compound > 2-bromo-2-methylpropane.[11]

SN2_Reactivity cluster_reactivity Decreasing SN2 Reactivity due to Steric Hindrance Bromomethane Bromomethane (Least Hindered) Bromopropane 1-Bromopropane Bromomethane->Bromopropane More Reactive ThisCompound This compound Bromopropane->ThisCompound Less Reactive Tertiary 2-Bromo-2-methylpropane (Most Hindered) ThisCompound->Tertiary Much Less Reactive

Caption: Logical diagram of decreasing Sₙ2 reactivity.

Other Reactions

This compound is used as a synthetic reagent for various preparations, such as the synthesis of 1-ethyl-1,3-isobutylimidazolium bromide by reacting it with 1-ethylimidazole.[5] It can also be used to prepare Grignard reagents (isobutylmagnesium bromide) and is a precursor for compounds like isobutylamine (B53898) and sibutramine.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[13]

Protocol:

  • Reaction Setup: To a reaction flask, add 300 g (4.047 mol) of isobutanol and 1800 g (10.679 mol) of 48% hydrobromic acid.[13]

  • Reagent Addition: Slowly add 400 g (4.079 mol) of sulfuric acid to the mixture.[13]

  • Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.[13]

  • Workup: Change the setup from reflux to distillation. Collect the distillate as the temperature is increased in stages from 100-140 °C. Continue until no more oil is distilled. Separate the oil layer from the collected distillate.[13]

  • Extraction: Extract the aqueous layer with 600 g of methylene (B1212753) chloride. Combine the organic layers (the initial oil layer and the methylene chloride extract).[13]

  • Purification: Wash the combined organic layers twice with a 5% sodium bicarbonate aqueous solution. Separate the organic phase and concentrate it to obtain the crude product.[13]

  • Final Purification: The crude product is then purified by fractional distillation, collecting the fraction at 92-95 °C to yield pure this compound.[13]

Synthesis_Workflow Start Start: Isobutanol, HBr, H₂SO₄ Reaction Heat to 90-95°C (12-16 hours) Start->Reaction Distillation Distill product (100-140°C) Reaction->Distillation Separation Separate Organic Layer Distillation->Separation Extraction Extract Aqueous Layer with CH₂Cl₂ Distillation->Extraction Combine Combine Organic Layers Separation->Combine Extraction->Combine Wash Wash with NaHCO₃ solution Combine->Wash Concentrate Concentrate to get Crude Product Wash->Concentrate Final_Distill Fractional Distillation (92-95°C) Concentrate->Final_Distill End Pure this compound Final_Distill->End

Caption: Experimental workflow for the synthesis of this compound.

Purification Protocol

For removing impurities such as tertiary alkyl halides, the following purification method can be employed.[5]

  • Partially hydrolyze the compound to remove any tertiary alkyl halide.[5]

  • Perform a fractional distillation.[5]

  • Wash the distilled product with concentrated H₂SO₄, followed by water, and then an aqueous K₂CO₃ solution.[5]

  • Redistill the washed product from dry K₂CO₃.[5]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[14]

  • Acquisition: Use a high-resolution NMR spectrometer (e.g., 400 MHz). For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. For ¹³C NMR, adjust the spectral width accordingly.[14]

IR Spectroscopy:

  • Sample Preparation: A spectrum can be obtained from a liquid film of this compound.[9]

  • Acquisition: Use an FTIR spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][15]

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids.[14]

  • Ionization: Use electron ionization.[16]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.[14]

Safety and Handling

This compound is a highly flammable liquid and vapor and poses a fire hazard, especially when exposed to heat or flame.[2][5][17]

  • Handling: Work in a well-ventilated area or fume hood.[18] Use spark-proof tools and explosion-proof equipment.[18] Ground and bond containers during transfer.[17] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[17][18][19] Keep containers tightly closed.[19] It is recommended to store below +30°C.[5][7]

  • Hazards: May cause eye and skin irritation.[20] Inhalation may cause respiratory tract irritation.[20] It is a questionable carcinogen with experimental neoplastigenic data.[5] When heated to decomposition, it emits toxic fumes of Br⁻.[5]

  • Incompatible Materials: Strong bases and reactive metals.[21]

References

Spectroscopic data of 1-Bromo-2-methylpropane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Spectroscopic Analysis of 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra offer unique insights into its structure.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound reveals three distinct sets of proton signals, confirming the presence of three unique chemical environments for the hydrogen atoms.[1] The integration ratio of these signals is 6:1:2, which corresponds to the number of protons in each environment.[1] The proximity of the electronegative bromine atom causes a downfield shift for adjacent protons.[1]

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling ProtonsAssignment
~1.056HDoubletCH(CH ₃)₂CHCH₂Br
~2.051HMultiplet (Nonet)(CH₃)₂ and CH₂(CH₃)₂CH CH₂Br
~3.252HDoubletCH(CH₃)₂CHCH ₂Br
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum for this compound shows three distinct signals, indicating three different carbon environments in the molecule.[2] The chemical shifts are influenced by the electronegativity of the attached bromine atom.[2]

Chemical Shift (δ) ppmCarbon Assignment
~21.0(C H₃)₂CHCH₂Br
~30.8(CH₃)₂C HCH₂Br
~42.3(CH₃)₂CHC H₂Br
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

  • Sample Preparation : Dissolve approximately 10-20 µL of liquid this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[3]

  • Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard, with its signal set to 0.0 ppm.[1][2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Acquisition : The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.[3] A standard pulse sequence is used to acquire the spectrum, typically covering a spectral width of 0-12 ppm.[3]

  • ¹³C NMR Acquisition : A wider spectral width of 0-220 ppm is set.[3] A greater number of scans are typically required for ¹³C NMR to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bonds.

IR Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm⁻¹)Vibration TypeBond
~2845 - 2975StretchingC-H (in alkyl groups)[5]
~1270 - 1480BendingC-H (in alkyl groups)[5]
~1140 - 1175SkeletalC-C-C[5]
~500 - 750StretchingC-Br[5]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation : As this compound is a liquid, a thin film is created by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, the spectrum can be obtained from a solution in a solvent like carbon tetrachloride (CCl₄).[6]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

  • Data Acquisition : A background spectrum of the empty sample holder or pure solvent is recorded first.[3] The prepared sample is then placed in the spectrometer to record the sample spectrum. The final spectrum is generated by the instrument's software, which subtracts the background from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[7]

m/zIon FragmentNotes
136/138[C₄H₉Br]⁺Molecular ion peaks (M⁺ and M+2), showing the isotopic pattern of bromine.[7]
57[C₄H₉]⁺Base peak, resulting from the loss of the bromine atom.[7]
43[C₃H₇]⁺A prominent peak for this compound.[5][7]
41[C₃H₅]⁺Common alkyl fragment.[7]
29[C₂H₅]⁺Common alkyl fragment.[7]
27[C₂H₃]⁺Common alkyl fragment.[7]
Experimental Protocol for Mass Spectrometry
  • Sample Introduction : A small amount of the vaporized sample is introduced into the mass spectrometer.[3]

  • Ionization : The sample is ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[3]

  • Mass Analysis : The resulting positively charged ions and fragments are accelerated and then separated by a mass analyzer (such as a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.[3]

  • Detection : A detector records the abundance of each ion at each m/z value, generating the mass spectrum.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Final Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Carbon-Hydrogen Framework - 3 C environments - 3 H environments (6:1:2) NMR->NMR_data IR_data Functional Groups - C-H (alkyl) - C-Br IR->IR_data MS_data Molecular Formula & Fragmentation - MW = 137 g/mol - Presence of Bromine (M, M+2) - Fragmentation Pattern MS->MS_data Structure Structure Confirmed: (CH₃)₂CHCH₂Br NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

1-Bromo-2-methylpropane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of this compound, also known as isobutyl bromide. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document details its chemical identity, physical properties, and a key synthetic application, providing a valuable resource for laboratory and research settings.

Chemical Identity and Molecular Structure

This compound is a primary alkyl halide. Its Chemical Abstracts Service (CAS) number is 78-77-3 .[1][2][3][4][5] The molecular formula for this compound is C₄H₉Br.[1][2][3] It is structurally an isomer of 1-bromobutane, with a bromine atom attached to a primary carbon of an isobutyl group.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 137.02 g/mol [1][2][4]
Boiling Point 90-92 °C[1][6]
Melting Point -119 to -117 °C[1]
Density 1.26 g/mL at 20 °C[1][6]
Refractive Index 1.435 - 1.436 (at 20°C, D)[1][6][7]
Vapor Pressure 72 mm Hg[5]
Flash Point 18 °C (64.4 °F) - closed cup[6]

Experimental Protocol: Grignard Reagent Formation

This compound is a versatile reagent in organic synthesis, frequently used in the formation of Grignard reagents. These organomagnesium compounds are powerful nucleophiles for creating new carbon-carbon bonds. The following is a detailed methodology for the preparation of isobutylmagnesium bromide.

Objective: To synthesize isobutylmagnesium bromide from this compound and magnesium metal.

Materials:

  • This compound ((CH₃)₂CHCH₂Br)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Gas inlet for inert gas (e.g., nitrogen or argon)

  • Magnetic stir bar and stir plate

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry inert gas to exclude atmospheric moisture.

    • A three-neck flask is equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a gas inlet.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents relative to the alkyl halide) into the reaction flask.

    • Add a single crystal of iodine.

    • Gently warm the flask under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.

    • Prepare a solution of this compound (1 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Addition and Reflux:

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • The completion of the reaction is indicated by the cessation of bubbling and the formation of a cloudy grey or brownish solution.

  • Use of the Grignard Reagent:

    • The resulting solution of isobutylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions, such as with aldehydes, ketones, or esters.

The following diagram illustrates the logical workflow of the Grignard reagent formation.

grignard_workflow start Start: Dry Apparatus Assembly mg_activation Magnesium Activation (Mg turnings + I₂ crystal) start->mg_activation initiation Initiate Reaction (Add ~10% of bromide solution) mg_activation->initiation reagent_prep Prepare Solution (this compound in anhydrous ether) reagent_prep->initiation addition Dropwise Addition of Bromide (Maintain gentle reflux) initiation->addition completion Reaction Completion (Stir for 30-60 min post-addition) addition->completion end Grignard Reagent Ready for Use completion->end

Caption: Workflow for Grignard reagent synthesis.

References

An In-depth Technical Guide to the Reaction of 1-Bromo-2-methylpropane with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism of 1-bromo-2-methylpropane (isobutyl bromide) with water. This reaction, a form of solvolysis, presents a compelling case study in nucleophilic substitution, challenging the generalized rules of SN1 versus SN2 pathways. This document outlines the prevailing mechanism, kinetic data from analogous systems, and detailed experimental protocols for its study.

Executive Summary

The hydrolysis of this compound is a nuanced reaction that, despite the substrate being a primary alkyl halide, proceeds predominantly through a unimolecular nucleophilic substitution (SN1) mechanism. Typically, primary alkyl halides favor the bimolecular (SN2) pathway. However, the significant steric hindrance imposed by the adjacent isopropyl group (creating a neopentyl-like structure) severely impedes the backside attack required for an SN2 reaction.[1] Consequently, the reaction follows an SN1 pathway involving the formation of an unstable primary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation. The final product is, therefore, the rearranged alcohol, 2-methyl-2-propanol.

The Core Reaction Mechanism: A Case for SN1 with Rearrangement

The reaction of this compound with water is a classic example of how steric factors and carbocation stability dictate the reaction pathway.

The Disfavored SN2 Pathway

The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2][3] This requires a backside attack on the carbon atom bonded to the bromine. In this compound, the bulky isopropyl group adjacent to the reaction center creates substantial steric hindrance, effectively shielding the electrophilic carbon from the incoming water molecule.[1] This high activation energy barrier makes the SN2 pathway kinetically unfavorable.

The Prevailing SN1 Pathway

The reaction proceeds through a multi-step SN1 mechanism, which is characterized by the formation of a carbocation intermediate.[4][5] The rate of this reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[4][5]

The mechanism unfolds in four key steps:

  • Step 1: Formation of a Primary Carbocation (Rate-Determining Step) : The carbon-bromine bond undergoes slow, spontaneous heterolytic cleavage to form a bromide ion and a highly unstable primary carbocation. This is the slowest step in the reaction and thus determines the overall reaction rate.[5]

  • Step 2: Carbocation Rearrangement : The initially formed primary carbocation is highly energetic. It rapidly rearranges to a much more stable tertiary carbocation via a 1,2-hydride shift. A hydrogen atom from the adjacent carbon migrates with its pair of electrons to the positively charged primary carbon.

  • Step 3: Nucleophilic Attack by Water : The planar tertiary carbocation is then rapidly attacked by the nucleophile, water. The water molecule can attack from either face of the carbocation.[4]

  • Step 4: Deprotonation : A final, rapid acid-base reaction occurs where another water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, 2-methyl-2-propanol, and a hydronium ion.[6]

The overall balanced equation for the reaction is:

(CH₃)₂CHCH₂Br + H₂O → (CH₃)₃COH + HBr

Visualization of the SN1 Reaction Pathway

The following diagram illustrates the stepwise mechanism for the solvolysis of this compound in water.

SN1_Mechanism cluster_reactant Reactant cluster_step2 Step 2: 1,2-Hydride Shift (Fast) cluster_step3 Step 3: Nucleophilic Attack (Fast) Reactant This compound PrimaryCarbocation Primary Carbocation (Unstable) Reactant->PrimaryCarbocation Slow TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation Rearrangement Br_ion Br⁻ OxoniumIon Protonated Alcohol (Oxonium Ion) TertiaryCarbocation->OxoniumIon + H₂O Product 2-Methyl-2-propanol OxoniumIon->Product + H₂O - H₃O⁺ H3O_ion H₃O⁺

Caption: SN1 reaction mechanism of this compound with water.

Quantitative Data and Kinetic Analysis

Rate Law: Rate = k[ (CH₃)₂CHCH₂Br ]

The rate is independent of the concentration of water, as water is the solvent and its concentration remains effectively constant.[5][8]

Relative Solvolysis Rates

To contextualize the reactivity of this compound, the following table presents the relative rates of solvolysis for various alkyl bromides in a protic solvent. This data illustrates the profound impact of substrate structure on the SN1 reaction rate.

Alkyl Bromide Structure Substrate Type Relative Rate of Solvolysis Primary Rationale
Methyl bromideCH₃BrMethyl~1SN2 mechanism; SN1 highly disfavored.
Ethyl bromideCH₃CH₂BrPrimary~2Primarily SN2; slow SN1 rate.
Isopropyl bromide(CH₃)₂CHBrSecondary~45Mixed SN1/SN2 character.
This compound (CH₃)₂CHCH₂Br Primary (Hindered) ~0.001 SN1 strongly favored over very slow SN2.
Neopentyl bromide(CH₃)₃CCH₂BrPrimary (Very Hindered)~1 x 10⁻⁵Extremely slow SN1 with rearrangement.
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000Rapid SN1 due to stable 3° carbocation.[5]
Note: Relative rates are approximate and compiled for illustrative purposes to show the effect of structure on reactivity.

The data clearly shows that tertiary halides react orders of magnitude faster via the SN1 mechanism due to the stability of the tertiary carbocation intermediate.[5] Conversely, sterically hindered primary halides like this compound and neopentyl bromide are extremely slow to react via an SN1 pathway because they must form a very unstable primary carbocation, even though this is still the preferred pathway over a sterically blocked SN2 reaction.

Experimental Protocols for Kinetic Studies

Determining the reaction order and rate constant requires empirical measurement. Below are two detailed protocols for studying the kinetics of the hydrolysis of this compound.

Protocol 1: Initial Rates Method via pH Change

This method relies on monitoring the production of HBr, which causes a change in pH. A small, known amount of base is added to the reaction mixture along with an acid-base indicator. The time taken for the acid produced to neutralize the base and cause a color change is measured.

Materials:

  • This compound

  • Acetone (B3395972) (as a co-solvent to ensure miscibility)

  • Distilled water

  • Standardized dilute NaOH solution (e.g., 0.01 M)

  • Bromophenol blue or a similar indicator

  • Volumetric flasks, pipettes, burettes, stopwatch, and a constant temperature water bath.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetone (e.g., 0.1 M). Prepare a series of aqueous solutions with varying concentrations of the alkyl halide by mixing the stock solution with water and acetone to maintain a constant solvent ratio (e.g., 70% water, 30% acetone).

  • Reaction Setup: In an Erlenmeyer flask, pipette a specific volume of the this compound solution. Place the flask in a constant temperature water bath to equilibrate.

  • Initiation and Timing: To a separate flask containing distilled water and a few drops of bromophenol blue indicator, add a small, precise volume of the standardized NaOH solution (e.g., 0.15 mL of 0.1 M NaOH). This will make the solution basic (blue).

  • At time t=0, rapidly add the alkyl halide solution to the aqueous indicator/NaOH solution, mix thoroughly, and start the stopwatch.

  • Data Collection: Record the time it takes for the solution to turn from blue to yellow. This indicates that the HBr produced by the reaction has neutralized the initial amount of NaOH.

  • Varying Concentrations: Repeat the experiment using different initial concentrations of this compound while keeping the amount of NaOH and total volume constant.

  • Data Analysis: The initial rate for each run can be calculated from the moles of NaOH consumed divided by the time taken. A plot of log(rate) versus log([Alkyl Halide]) will yield a straight line with a slope corresponding to the order of the reaction with respect to the alkyl halide.

Protocol 2: Conductometric Method

This method monitors the increase in the conductivity of the solution over time as the non-ionic alkyl halide is converted into ionic products (H⁺ and Br⁻).

Materials:

  • This compound

  • Distilled water (high purity)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration: Calibrate the conductivity meter using standard KCl solutions.

  • Reaction Setup: Place a known volume of distilled water in a thermostated reaction vessel. Allow the water to reach thermal equilibrium.

  • Initiation: At time t=0, inject a small, precise amount of this compound into the water and begin recording the conductivity at regular time intervals (e.g., every 30 seconds). Ensure continuous stirring.

  • Data Collection: Continue recording until the conductivity reaches a stable plateau, indicating the reaction is complete.

  • Data Analysis: Plot conductivity versus time. The initial rate of the reaction is proportional to the initial slope of this curve. By analyzing the change in conductivity over time, the rate constant (k) for this first-order reaction can be determined.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the initial rates kinetic study.

Workflow cluster_prep Preparation cluster_exp Experiment (for each run) cluster_analysis Data Analysis prep_stock Prepare 0.1 M This compound in acetone prep_runs Design experimental runs with varying [R-Br] prep_stock->prep_runs prep_naoh Prepare 0.01 M standardized NaOH prep_naoh->prep_runs thermostat Equilibrate solutions in water bath prep_runs->thermostat mix Mix R-Br solution with NaOH/Indicator solution thermostat->mix start_timer Start stopwatch (t=0) mix->start_timer observe Record time (t) for color change (blue -> yellow) start_timer->observe calc_rate Calculate Initial Rate: Rate = [NaOH] / t observe->calc_rate plot_data Plot log(Rate) vs. log([R-Br]) calc_rate->plot_data det_order Determine reaction order (slope of the line) plot_data->det_order calc_k Calculate rate constant (k) det_order->calc_k

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The reaction of this compound with water is a prime example of an SN1 reaction occurring at a primary carbon center, a deviation from general reactivity rules. The mechanism is dictated by the steric hindrance of the substrate, which disfavors the SN2 pathway, and the ability of the intermediate to rearrange to a more stable tertiary carbocation. Kinetic studies, which would show a first-order dependence on the alkyl halide concentration, can experimentally verify this mechanistic pathway. The protocols provided herein offer robust methods for undertaking such an analysis, providing valuable insights for researchers in organic synthesis and drug development.

References

Theoretical Insights into the Reactivity of 1-Bromo-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-bromo-2-methylpropane, a primary alkyl halide with significant steric hindrance, through the lens of theoretical and computational chemistry. The interplay of substitution (Sₙ1 and Sₙ2) and elimination (E2) pathways is a central theme in the study of this molecule's reactions. This document summarizes key findings from theoretical studies, outlines computational methodologies, and provides visualizations of the reaction mechanisms to offer a comprehensive understanding of the factors governing the reactivity of this compound.

Introduction to the Reactivity of this compound

This compound serves as a key substrate for investigating the effects of steric hindrance on fundamental organic reactions. As a primary alkyl halide, it would typically be expected to favor the Sₙ2 pathway. However, the presence of a bulky isopropyl group adjacent to the reaction center significantly impedes the backside attack required for this mechanism.[1][2] This steric constraint brings the Sₙ1 and E2 pathways into competition, making its reactivity profile a subject of significant theoretical interest.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the intricate potential energy surfaces of these competing reactions.[3] These computational approaches allow for the characterization of transition states, the calculation of activation barriers, and the prediction of reaction outcomes, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Analysis of Competing Reaction Pathways

The reaction of this compound with a nucleophile/base, such as the hydroxide (B78521) ion (OH⁻), can proceed through three primary channels: Sₙ1, Sₙ2, and E2. The preferred pathway is dictated by a delicate balance of electronic and steric factors.

The Sₙ2 Pathway: A Sterically Hindered Route

The bimolecular nucleophilic substitution (Sₙ2) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[4] For this compound, the bulky isopropyl group presents a significant steric barrier to this backside approach.[1][5]

Computational studies on analogous sterically hindered systems have quantified this steric clash, revealing a substantial increase in the activation energy for the Sₙ2 pathway compared to less branched primary alkyl halides.[6][7] This high activation barrier renders the Sₙ2 reaction kinetically unfavorable for this compound under most conditions.

The Sₙ1 Pathway and the Potential for Carbocation Rearrangement

The unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[8][9] The initial ionization of this compound would yield a primary carbocation, which is inherently unstable.[10]

However, theoretical studies on similar systems, such as 1-bromo-2,3-dimethylpropane, have shown that a rapid 1,2-hydride shift can occur, leading to the formation of a more stable tertiary carbocation.[3][11] This rearrangement significantly lowers the overall energy barrier for the Sₙ1 pathway, making it a viable reaction channel. The subsequent nucleophilic attack on the rearranged carbocation leads to the final substitution product.

The E2 Pathway: A Competitive Elimination Route

The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a β-carbon, leading to the formation of an alkene.[12] For this compound, the E2 pathway competes directly with the Sₙ2 reaction. The use of a strong, sterically hindered base favors the E2 mechanism.

Theoretical analyses have shown that the transition state of the E2 reaction is also sensitive to steric effects, but often to a lesser extent than the Sₙ2 transition state for bulky substrates.[6][7] The competition between Sₙ2 and E2 is a complex interplay of the steric hindrance of the substrate and the base, as well as solvent effects.

Quantitative Data from Theoretical Studies

The following tables summarize representative quantitative data from theoretical studies on the reactivity of sterically hindered primary alkyl bromides. It is important to note that direct computational data for this compound is scarce in the literature; therefore, data from closely related analogs are presented to illustrate the expected energetic trends.

Table 1: Calculated Activation Energies (in kcal/mol) for Competing Pathways

Reactant SystemReaction PathwayNucleophile/BaseActivation Energy (kcal/mol)Computational MethodReference
1-Bromo-2,3-dimethylpropaneSₙ1 (with rearrangement)OH⁻~20-25DFT, HF, MP2[3]
General R-Br (sterically hindered)Sₙ2OH⁻Significantly higher than E2IQA on DFT results[6][7]
General R-Br (sterically hindered)E2OH⁻Lower than Sₙ2IQA on DFT results[6][7]

Note: The values for the Sₙ1 reaction of 1-bromo-2,3-dimethylpropane are illustrative of the energy barrier involving carbocation rearrangement. The Sₙ2 and E2 values are qualitative comparisons based on theoretical analyses of steric effects.

Experimental Protocols in Theoretical Studies

The following outlines a typical computational protocol for investigating the reaction mechanisms of this compound.

4.1. Computational Methodology

  • Model System Construction : The geometries of the reactant (this compound), nucleophile/base (e.g., OH⁻), and expected products are constructed using a molecular modeling program.

  • Geometry Optimization : The structures of all stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a basis set like 6-31G* or larger.

  • Transition State Search : Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

  • Frequency Analysis : Vibrational frequency calculations are performed for all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed starting from the transition state geometry to confirm that it connects the corresponding reactants and products on the potential energy surface.

  • Energy Profile Construction : The relative energies of all stationary points are calculated, including ZPVE corrections, to construct the potential energy profile for each reaction pathway. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and the computational workflow.

sn2_pathway Reactants This compound + OH⁻ TS_SN2 [HO---CH₂(CH(CH₃)₂)---Br]⁻ Sₙ2 Transition State (High Energy due to Steric Hindrance) Reactants->TS_SN2 Backside Attack Products_SN2 2-Methyl-1-propanol + Br⁻ TS_SN2->Products_SN2 Inversion of Configuration

Sₙ2 Reaction Pathway for this compound.

sn1_pathway Reactant This compound Primary_Carbocation Primary Carbocation (Unstable) Reactant->Primary_Carbocation Ionization TS_Rearrangement 1,2-Hydride Shift Transition State Primary_Carbocation->TS_Rearrangement Tertiary_Carbocation Tertiary Carbocation (More Stable) TS_Rearrangement->Tertiary_Carbocation Product 2-Methyl-2-propanol Tertiary_Carbocation->Product + OH⁻ e2_pathway Reactants This compound + OH⁻ TS_E2 E2 Transition State Reactants->TS_E2 Proton Abstraction & Halide Elimination Products_E2 2-Methylpropene + H₂O + Br⁻ TS_E2->Products_E2 computational_workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis Build Build Molecular Models (Reactants, Products) Opt Geometry Optimization (DFT: B3LYP/6-31G*) Build->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Analysis TS_Search->Freq IRC IRC Calculation Freq->IRC Energy_Profile Construct Potential Energy Profile IRC->Energy_Profile Mechanism Elucidate Reaction Mechanism Energy_Profile->Mechanism

References

A Technical Guide to 1-Bromo-2-methylpropane: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-methylpropane (isobutyl bromide), a key alkylating agent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document details its commercial availability, typical purity levels, and common impurities. Furthermore, it outlines detailed experimental protocols for purity determination by gas chromatography-mass spectrometry (GC-MS) and its application in synthetically relevant reactions such as Friedel-Crafts alkylation. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering practical information for the procurement and utilization of this versatile chemical intermediate.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%, as determined by gas chromatography (GC). It is commonly supplied in quantities ranging from grams to kilograms. Below is a summary of representative commercial offerings.

SupplierPurity SpecificationAvailable Quantities
Sigma-Aldrich ≥98.0% (GC)250 g
Thermo Scientific 98+%100 mL, 500 mL, 2.5 L
Chem-Impex ≥99% (GC)Not specified
Santa Cruz Biotechnology ≥98%Not specified
Tokyo Chemical Industry (TCI) >97.0% (GC)Not specified

Physicochemical Properties

PropertyValue
CAS Number 78-77-3
Molecular Formula C₄H₉Br
Molecular Weight 137.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 90-92 °C
Melting Point -119 °C to -117 °C
Density 1.26 g/cm³ at 20 °C
Refractive Index 1.4340 to 1.4370 (20°C, 589 nm)
Solubility Insoluble in water; soluble in organic solvents

Common Impurities

The synthesis of this compound from isobutanol with hydrobromic acid and sulfuric acid can lead to the formation of several impurities. The most common of these, which may be present in commercial batches, include:

  • tert-Butyl bromide: An isomeric byproduct.

  • Isobutanol: Unreacted starting material.

  • sec-Butyl bromide: An isomeric byproduct.

  • n-Butyl bromide: An isomeric byproduct.

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound and the identification of volatile impurities can be accurately determined using GC-MS. The following protocol is a general guideline that can be adapted for specific instrumentation.

4.1.1. Sample Preparation

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

  • Transfer the solution to a 2 mL GC vial.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.32 mm, 3.0 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1.0 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: 5 minutes at 200 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-200.

4.1.3. Data Analysis

The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks. Impurities can be identified by comparing their mass spectra to reference libraries (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Volatile Solvent start->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Separation on GC Column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection (m/z) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities (MS Library) chromatogram->identify purity Calculate Purity (%) integrate->purity

Figure 1. Experimental workflow for purity determination of this compound by GC-MS.

Friedel-Crafts Alkylation for the Synthesis of Isobutylbenzene (B155976)

This compound is a common alkylating agent in Friedel-Crafts reactions. However, direct alkylation of benzene (B151609) with this compound using a Lewis acid catalyst like AlCl₃ is prone to carbocation rearrangement, leading to tert-butylbenzene (B1681246) as the major product. A more effective synthesis of isobutylbenzene, a precursor for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, involves a Friedel-Crafts acylation followed by reduction. The following illustrates the problematic direct alkylation pathway.

4.2.1. Materials

  • Anhydrous benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

4.2.2. Procedure

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 50 mL of anhydrous benzene to the flask and cool it in an ice bath.

  • Carefully add 1.1 equivalents of anhydrous aluminum chloride to the stirred benzene.

  • Add 1.0 equivalent of this compound to the dropping funnel and add it dropwise to the benzene/AlCl₃ mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding crushed ice, followed by water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS or NMR to determine the ratio of isobutylbenzene to the rearranged product, tert-butylbenzene.

Friedel_Crafts_Rearrangement cluster_start Reactants cluster_intermediate Carbocation Formation & Rearrangement cluster_products Products 1_Bromo_2_methylpropane This compound Primary_Carbocation Primary Carbocation (Unstable) 1_Bromo_2_methylpropane->Primary_Carbocation + AlCl₃ Benzene Benzene Isobutylbenzene Isobutylbenzene (Minor Product) Benzene->Isobutylbenzene + Primary Carbocation tert_Butylbenzene tert-Butylbenzene (Major Product) Benzene->tert_Butylbenzene + Tertiary Carbocation AlCl3 AlCl₃ (Lewis Acid) Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift

Figure 2. Reaction pathway of Friedel-Crafts alkylation of benzene with this compound, showing carbocation rearrangement.

Applications in Drug Synthesis

This compound and structurally similar alkyl halides are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). As an alkylating agent, it introduces the isobutyl group into molecules. This is exemplified in the synthesis of isobutylbenzene, a key starting material for Ibuprofen. The isobutyl moiety is a common structural motif in many pharmaceuticals due to its lipophilic nature, which can influence the pharmacokinetic properties of a drug.

Alkylating agents, in a broader sense, are a class of anticancer drugs that act by covalently binding alkyl groups to DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][3][4] While this compound itself is not used as an anticancer drug, its reactivity profile is illustrative of the fundamental chemistry employed by this class of therapeutic agents.

The following diagram illustrates a multi-step synthetic sequence where an isobutyl group, derived from a precursor like this compound, is incorporated into a more complex molecule, representing a common strategy in drug development.

Multi_Step_Synthesis Start Aromatic Starting Material Intermediate_1 Acylated Intermediate Start->Intermediate_1 Friedel-Crafts Acylation Intermediate_2 Reduced Intermediate (with Isobutyl group) Intermediate_1->Intermediate_2 Reduction (e.g., Clemmensen) Intermediate_3 Functionalized Intermediate Intermediate_2->Intermediate_3 Further Functionalization API Active Pharmaceutical Ingredient (API) Intermediate_3->API Final Synthetic Steps Isobutyryl_Chloride Isobutyryl Chloride (Isobutyl Source) Isobutyryl_Chloride->Intermediate_1

Figure 3. A generalized multi-step synthesis illustrating the incorporation of an isobutyl group in the pathway to an API.

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical industry. Its commercial availability in high purity makes it a reliable choice for researchers and drug development professionals. A thorough understanding of its potential impurities and the appropriate analytical methods for their detection, such as GC-MS, is crucial for ensuring the quality and reproducibility of synthetic processes. While its direct use in certain reactions like Friedel-Crafts alkylation can be complicated by rearrangements, its role as a source of the isobutyl moiety in multi-step syntheses remains a valuable strategy in the construction of complex, biologically active molecules.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Bromo-2-methylpropane (also known as isobutyl bromide), a key reagent in various organic synthesis applications, including pharmaceutical development. This document consolidates critical data on its chemical and physical properties, detailed handling and emergency protocols, and insights into its toxicological profile to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C4H9Br[4][5]
Molecular Weight 137.02 g/mol [4][5]
CAS Number 78-77-3[4][5]
Appearance Colorless liquid[4][6]
Odor Characteristic[4]
Boiling Point 90-92 °C[4][6]
Melting Point -119 °C[4][5]
Flash Point 18 °C (closed cup)[4][7]
Density 1.26 g/mL at 20 °C[4][6]
Vapor Pressure 41 hPa at 20 °C[4][5]
Water Solubility 0.51 g/L at 18 °C (slightly soluble)[4][5]
Refractive Index n20/D 1.435[6][8]

Health and Safety Information

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[9][10][11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11] It is important to note that this substance may be absorbed through the skin, which can increase exposure.[1][3]

Toxicological Data
MetricValueSpeciesRouteReference
LD501660 mg/kgMouseOral[12]
LD50> 2000 mg/kgRatOral[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[13]

Materials:

  • Isobutanol (300 g, 4.047 mol)

  • 48% Hydrobromic acid (1800 g, 10.679 mol)

  • Sulfuric acid (400 g, 4.079 mol)

  • Methylene (B1212753) chloride

  • 5% Sodium bicarbonate aqueous solution

Procedure:

  • To a reaction flask, add isobutanol and 48% hydrobromic acid.

  • Slowly add sulfuric acid to the mixture.

  • Heat the reaction mixture to 90-95 °C and maintain for 12-16 hours.

  • Change the setup from reflux to distillation and collect the distillate at a temperature range of 100-140 °C. Add water as needed during distillation.

  • Separate the oil layer from the collected distillate.

  • Extract the aqueous phase with methylene chloride (600 g).

  • Combine the oil layer and the methylene chloride layer.

  • Wash the combined organic layers twice with a 5% sodium bicarbonate aqueous solution.

  • Separate the organic phase and concentrate it under normal pressure to remove the methylene chloride, yielding crude this compound.

  • Purify the crude product by fractional distillation, collecting the fraction at 92-95 °C to obtain pure this compound.[13]

Determination of Acute Dermal Toxicity (General Protocol)

The following is a representative protocol for an acute dermal toxicity study, based on OECD Guideline 402, which can be adapted for this compound.

Objective: To determine the acute toxic effects of this compound following a single, uninterrupted dermal application.

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), typically of a single sex (usually females) as they are generally considered at least as sensitive as males.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the test animals, covering at least 10% of the body surface area. Care is taken to avoid abrading the skin.

  • Dose Administration: The test substance is applied uniformly over the prepared skin area. For liquids like this compound, it is applied directly. The treated area is then covered with a porous gauze dressing and secured with non-irritating tape.

  • Exposure: The dressing remains in place for a 24-hour exposure period. The animals are housed individually during this time.

  • Post-Exposure: After 24 hours, the residual test substance is removed, if possible, using a suitable solvent that does not alter the skin's permeability or cause irritation.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Workflow for this compound

G start Start: Isobutanol & Hydrobromic Acid add_h2so4 Slowly add Sulfuric Acid start->add_h2so4 reflux Heat to 90-95°C for 12-16h (Reflux) add_h2so4->reflux distill Distill at 100-140°C reflux->distill separate_layers Separate Oil Layer distill->separate_layers extract Extract Aqueous Layer with Methylene Chloride distill->extract combine Combine Organic Layers separate_layers->combine extract->combine wash Wash with 5% Sodium Bicarbonate Solution combine->wash concentrate Concentrate to Remove Methylene Chloride wash->concentrate purify Fractional Distillation (92-95°C) concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Handling and Emergency Procedures

G cluster_handling Safe Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_spill_response cluster_fire_response handling_precautions Precautions for Safe Handling ventilation Use in a well-ventilated area handling_precautions->ventilation ignition Keep away from ignition sources (No Smoking) handling_precautions->ignition grounding Ground/bond container and receiving equipment handling_precautions->grounding ppe Wear appropriate PPE (gloves, goggles, lab coat) handling_precautions->ppe storage_conditions Conditions for Safe Storage container Keep container tightly closed storage_conditions->container location Store in a cool, dry, well-ventilated place storage_conditions->location incompatibles Store away from oxidizing agents and strong bases storage_conditions->incompatibles spill Spill or Leak evacuate_spill Evacuate personnel spill->evacuate_spill fire Fire extinguishing_media Use dry chemical, CO2, or alcohol-resistant foam fire->extinguishing_media remove_ignition Remove all ignition sources evacuate_spill->remove_ignition contain Contain spillage with non-combustible absorbent material remove_ignition->contain dispose_spill Dispose of as hazardous waste contain->dispose_spill water_jet Do NOT use a heavy water stream extinguishing_media->water_jet cool_containers Use water spray to cool unopened containers water_jet->cool_containers scba Wear self-contained breathing apparatus cool_containers->scba

Caption: Logical flow for handling and emergency procedures.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.[1][7]

  • Skin Protection: Wear protective gloves and clothing. Safety equipment suppliers can provide recommendations on the most protective materials.[1][7]

  • Respiratory Protection: If engineering controls such as local exhaust ventilation are not sufficient, a suitable respirator should be worn.[1][3]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11][14]

  • Use non-sparking tools and explosion-proof equipment.[7][11]

  • Ground and bond containers when transferring material to prevent static discharge.[7][10][11]

  • Avoid contact with skin and eyes.[9]

  • Avoid inhalation of vapor or mist.[4][9]

  • Wash hands thoroughly after handling.[7][11]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][14]

  • Keep away from sources of ignition.[7]

  • Store away from incompatible materials such as oxidizing agents and strong bases.[1][14]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][9][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][9][14]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][9][14]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[14]

  • Specific Hazards: A dangerous fire hazard when exposed to heat or flame.[6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][7] Containers may explode in a fire.[1] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Remove all sources of ignition.[4][7] Avoid breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]

  • Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[4][7] Place in a suitable container for disposal according to local regulations.[4][7]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It may be necessary to contain and dispose of this chemical as hazardous waste.[1] Contact a licensed professional waste disposal service to dispose of this material.[9]

This guide is intended to provide comprehensive health and safety information for the use of this compound in a laboratory setting. It is imperative that all users familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Grignard reagent formation from 1-Bromo-2-methylpropane protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Formation of Isobutylmagnesium Bromide

Introduction

The formation of a Grignard reagent, an organomagnesium halide, is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds.[1] This protocol details the synthesis of isobutylmagnesium bromide, a specific Grignard reagent, from the reaction of 1-bromo-2-methylpropane with magnesium metal in an ethereal solvent.[2][3] Isobutylmagnesium bromide is a versatile nucleophile used in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[4][5] The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert conditions for optimal yield and purity.[6][7]

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the formation of isobutylmagnesium bromide. Maintaining a slight excess of magnesium ensures complete consumption of the alkyl halide.

ReagentFormulaMolar EquivalentsTypical ConcentrationNotes
MagnesiumMg1.1 - 1.2-Use turnings for optimal surface area. Must be activated.[8]
This compound(CH₃)₂CHCH₂Br1.00.5 M - 2.0 M in etherShould be anhydrous and pure.
Anhydrous SolventEt₂O or THF--Diethyl ether (Et₂O) or Tetrahydrofuran (THF) are required to stabilize the reagent.[9][10]
Initiator (optional)I₂ or 1,2-Dibromoethane (B42909)Catalytic amount-A single crystal of iodine or a few drops of 1,2-dibromoethane aids in initiating the reaction.[11][12]

Experimental Protocol

This protocol describes the formation of isobutylmagnesium bromide in anhydrous diethyl ether. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

1. Materials and Reagents:

  • Magnesium (Mg) turnings

  • This compound ((CH₃)₂CHCH₂Br)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (I₂) crystal (for activation)

  • Inert gas (Nitrogen or Argon)

2. Equipment Setup:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Schlenk line or inert gas manifold

3. Procedure:

  • Glassware Preparation: All glassware must be rigorously dried before use to remove any trace of water. This is typically achieved by flame-drying under vacuum or oven-drying at >120°C for several hours and allowing it to cool under a stream of inert gas.[1][7]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled, dry three-neck flask. Add a single small crystal of iodine.[13] The flask is then gently warmed under a flow of inert gas until purple iodine vapors are observed. The iodine helps to remove the passivating layer of magnesium oxide from the surface of the turnings.[1][11] Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the alkyl halide solution indicates successful initiation.[11]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.[13] Begin stirring and add a small portion (~5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.[11] The reaction should initiate, which is evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature, causing the ether to reflux.[11] If the reaction does not start, gentle warming with a heat gun or water bath may be required.[11]

  • Grignard Reagent Formation: Once initiation is confirmed, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux of the diethyl ether.[14] This slow addition minimizes side reactions, such as Wurtz coupling.[11]

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to maintain reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[13][15] The successful formation of the Grignard reagent is indicated by the consumption of most of the magnesium metal and the formation of a gray-to-brown solution.[11]

  • Cooling and Use: Allow the solution of isobutylmagnesium bromide to cool to room temperature. The reagent is now ready for use in subsequent reactions and should be transferred via cannula if necessary.[13]

Visual Workflow

Grignard_Formation_Workflow setup 1. Setup Flame-dried 3-neck flask under inert gas (N₂/Ar) activation 2. Mg Activation Add Mg turnings and I₂ crystal. Gently warm until I₂ vaporizes. setup->activation initiation 3. Initiation Add small aliquot of This compound solution. Observe for reflux/color change. activation->initiation initiation->activation If fails, gently heat addition 4. Reagent Addition Add remaining alkyl bromide solution dropwise to maintain gentle reflux. initiation->addition If successful reflux 5. Completion Stir at reflux for 15-30 min post-addition until Mg is consumed. addition->reflux product 6. Product Cool solution. Isobutylmagnesium bromide is ready for use. reflux->product

References

Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-methylpropane (isobutyl bromide) in the preparation of key pharmaceutical intermediates. The focus is on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, with additional insights into its potential role in the synthesis of other active pharmaceutical ingredients (APIs) such as Bortezomib (B1684674). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate practical application in a research and development setting.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a versatile alkylating agent used in organic synthesis.[1] Its isobutyl moiety is a common structural feature in a number of pharmaceuticals. The carbon-bromine bond can be readily cleaved to form a new carbon-carbon or carbon-heteroatom bond, making it a valuable building block for constructing more complex molecular architectures. Key reactions involving this compound in pharmaceutical synthesis include Friedel-Crafts alkylation and the formation of Grignard reagents.

Application in the Synthesis of Ibuprofen

A primary application of this compound is in the synthesis of isobutylbenzene (B155976), a key precursor to the widely used NSAID, Ibuprofen.[2] Two major synthetic routes to Ibuprofen, the Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process, both utilize isobutylbenzene as a starting material.[3]

Isobutylbenzene can be synthesized from this compound via a Friedel-Crafts alkylation of benzene (B151609). However, a significant challenge in this direct alkylation is the potential for carbocation rearrangement, which can lead to the formation of tert-butylbenzene (B1681246) as a major byproduct.[1][4] A more controlled approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by reduction of the resulting ketone to yield isobutylbenzene.[2]

Experimental Protocol 1: Synthesis of Isobutylbenzene via Friedel-Crafts Alkylation of Benzene

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with this compound. Note that carbocation rearrangement is a likely side reaction.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (excess, acting as both reactant and solvent).

  • Cool the flask in an ice bath.

  • Slowly add this compound (1 equivalent) from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

Quantitative Data for Isobutylbenzene Synthesis

Reaction StepStarting MaterialsKey ReagentsProductYield (%)Reference
Friedel-Crafts AlkylationBenzene, this compoundAlCl₃IsobutylbenzeneVariable, prone to rearrangement[1][4]
Cross-couplingChlorobenzene, Isobutylmagnesium chlorideFeCl₂·(H₂O)₄, 1,3-Bis-(2,6-diisopropylphenyl)imidazolium chlorideIsobutylbenzene92%[5]

The BHC process for Ibuprofen synthesis is a three-step sequence starting from isobutylbenzene, lauded for its high atom economy.[1]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

Isobutylbenzene is acylated with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst to produce 4'-isobutylacetophenone (B122872).[2]

Experimental Protocol 2: Synthesis of 4'-Isobutylacetophenone

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane

  • Hydrochloric acid (HCl), dilute

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dichloromethane at 0 °C, slowly add a mixture of isobutylbenzene (1 equivalent) and acetic anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield 4'-isobutylacetophenone.

Step 2: Reduction of 4'-Isobutylacetophenone

The ketonic intermediate is reduced to 1-(4-isobutylphenyl)ethanol (B131453).

Experimental Protocol 3: Synthesis of 1-(4-Isobutylphenyl)ethanol

Materials:

Procedure:

  • Dissolve 4'-isobutylacetophenone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of 10% HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation to Ibuprofen

The final step involves the palladium-catalyzed carbonylation of the alcohol to form Ibuprofen.[1]

Experimental Protocol 4: Synthesis of Ibuprofen via Carbonylation

Materials:

  • 1-(4-Isobutylphenyl)ethanol

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Carbon monoxide (CO) gas

  • Aqueous acidic medium (e.g., containing HCl)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol with the palladium catalyst in an acidic aqueous medium.[1]

  • Seal the reactor and purge with nitrogen, followed by carbon monoxide.

  • Pressurize the reactor with carbon monoxide to at least 500 psig.[1]

  • Heat the mixture to approximately 130 °C with vigorous stirring.[1]

  • Monitor the reaction by the uptake of CO.

  • After the reaction is complete, cool the reactor and carefully vent the excess CO.

  • Extract the crude Ibuprofen with an organic solvent and purify by crystallization.[1]

Quantitative Data for Ibuprofen Synthesis from Isobutylbenzene

Reaction StepStarting MaterialKey ReagentsProductYield (%)Reference
Friedel-Crafts AcylationIsobutylbenzeneAcetic anhydride, AlCl₃4'-Isobutylacetophenone81% selectivity[6]
Reduction4'-IsobutylacetophenoneNaBH₄1-(4-Isobutylphenyl)ethanol96.6% selectivity[6]
Carbonylation1-(4-Isobutylphenyl)ethanolCO, Pd catalystIbuprofenHigh[1]
Overall (BHC Process) Isobutylbenzene Ibuprofen ~77% atom economy [1][2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic workflows.

Ibuprofen_Synthesis_Workflow cluster_synthesis Synthesis of Ibuprofen 1_Bromo_2_methylpropane 1_Bromo_2_methylpropane Isobutylbenzene Isobutylbenzene 1_Bromo_2_methylpropane->Isobutylbenzene Friedel-Crafts Alkylation Benzene Benzene Benzene->Isobutylbenzene 4_Isobutylacetophenone 4_Isobutylacetophenone Isobutylbenzene->4_Isobutylacetophenone Friedel-Crafts Acylation 1_4_Isobutylphenylethanol 1_4_Isobutylphenylethanol 4_Isobutylacetophenone->1_4_Isobutylphenylethanol Reduction Ibuprofen Ibuprofen 1_4_Isobutylphenylethanol->Ibuprofen Carbonylation

Caption: Synthetic workflow for Ibuprofen from this compound.

Friedel_Crafts_Alkylation_Mechanism cluster_mechanism Friedel-Crafts Alkylation Mechanism Start This compound + AlCl₃ Carbocation_Formation Formation of Isobutyl Carbocation Complex [CH₃)₂CHCH₂---Br---AlCl₃]⁺ Start->Carbocation_Formation Rearrangement 1,2-Hydride Shift (Rearrangement to tert-Butyl Carbocation) Carbocation_Formation->Rearrangement Electrophilic_Attack Electrophilic Attack on Benzene Carbocation_Formation->Electrophilic_Attack Rearrangement->Electrophilic_Attack Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Isobutylbenzene (and tert-Butylbenzene) Deprotonation->Product

Caption: Mechanism of Friedel-Crafts alkylation with potential rearrangement.

Application in the Synthesis of Bortezomib Intermediates

This compound serves as a precursor for isobutylboronic acid, a key intermediate in the synthesis of the proteasome inhibitor, Bortezomib.[2] The synthesis involves the formation of a Grignard reagent from this compound, which is then reacted with a trialkyl borate (B1201080) followed by hydrolysis.

Plausible Synthetic Route for Isobutylboronic Acid

  • Grignard Reagent Formation: this compound is reacted with magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether) to form isobutylmagnesium bromide.

  • Reaction with Trialkyl Borate: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate) at low temperature.

  • Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid to yield isobutylboronic acid.

Bortezomib_Intermediate_Synthesis cluster_bortezomib Synthesis of Bortezomib Intermediate 1_Bromo_2_methylpropane 1_Bromo_2_methylpropane Isobutylmagnesium_Bromide Isobutylmagnesium Bromide 1_Bromo_2_methylpropane->Isobutylmagnesium_Bromide + Mg, anhydrous ether Isobutylboronic_Acid Isobutylboronic Acid Isobutylmagnesium_Bromide->Isobutylboronic_Acid 1. + B(OR)₃ 2. H₃O⁺ Bortezomib Bortezomib Isobutylboronic_Acid->Bortezomib Further Synthetic Steps

Caption: Plausible pathway to a key Bortezomib intermediate.

Other Potential Applications: N-Alkylation of Heterocycles

This compound can also be employed in the N-alkylation of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. For instance, the alkylation of pyrazoles with alkyl halides is a common method for generating derivatives with modified biological activities.[7]

General Protocol for N-Alkylation of Pyrazole (B372694)

  • Deprotonation of the pyrazole nitrogen using a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF).

  • Addition of this compound as the alkylating agent.

  • The reaction progress is monitored, and upon completion, the product is isolated and purified.

Conclusion

This compound is a valuable and versatile C4 building block in the synthesis of pharmaceutical intermediates. Its application is well-documented in the industrial synthesis of Ibuprofen, where it serves as a precursor to the key intermediate, isobutylbenzene. While direct Friedel-Crafts alkylation presents challenges with carbocation rearrangements, alternative synthetic strategies provide high-yielding and greener routes to this important API. Furthermore, its utility in forming organometallic reagents and as a general alkylating agent opens avenues for its use in the synthesis of other complex pharmaceutical agents like Bortezomib and various heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: SN2 Reaction Conditions for 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, involving a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[1] This process is characterized by a backside attack, leading to an inversion of stereochemistry at the reaction center.[2][3]

1-Bromo-2-methylpropane is a primary alkyl halide. While primary alkyl halides are typically excellent substrates for SN2 reactions, this compound presents a unique challenge due to steric hindrance.[4][5] The presence of a methyl group on the carbon adjacent (β-position) to the electrophilic carbon significantly impedes the backside approach of the nucleophile.[1][6][7] This steric bulk drastically slows the rate of the SN2 reaction compared to unhindered primary halides like 1-bromopropane (B46711) and increases the likelihood of a competing bimolecular elimination (E2) reaction, especially when strong bases are used.[6][7][8]

These application notes provide a detailed overview of the optimal conditions for conducting SN2 reactions with this compound, focusing on the choice of nucleophile, solvent, and temperature to maximize substitution and minimize elimination.

Factors Influencing SN2 Reactions on this compound

Successfully performing an SN2 reaction on this sterically hindered substrate requires careful consideration of several factors to favor the substitution pathway over elimination.

2.1 Substrate Structure and Steric Hindrance The β-methyl group in this compound creates a neopentyl-like structure, which is notoriously unreactive in SN2 reactions.[2] The rate of SN2 reaction for a neopentyl-type halide can be up to 100,000 times slower than for a simple primary halide like ethyl bromide.[2][9] This dramatic decrease is due to the high energy of the crowded transition state, where five groups are coordinated around the central carbon.[1][6]

2.2 Nucleophile Selection The choice of nucleophile is critical. To favor the SN2 pathway, the ideal nucleophile should be strong but weakly basic.

  • Excellent Nucleophiles: Strong nucleophiles that are weak bases are highly effective. These include iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.[10] These species will preferentially attack the electrophilic carbon rather than abstracting a proton.

  • Poor Nucleophiles/Strong Bases: Strong, bulky bases such as potassium tert-butoxide (t-BuO⁻) will almost exclusively lead to the E2 product.[5] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) and alkoxides (e.g., ethoxide, EtO⁻) will also result in significant, often major, amounts of the E2 product.[10][11]

2.3 Solvent Effects The solvent plays a crucial role in mediating the reactivity of the nucleophile.

  • Recommended Solvents (Polar Aprotic): Polar aprotic solvents are the best choice for SN2 reactions.[12][13] They are polar enough to dissolve the substrate and the nucleophilic salt but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.[14] Commonly used polar aprotic solvents include:

    • Acetone

    • Dimethyl sulfoxide (B87167) (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (MeCN)

  • Solvents to Avoid (Polar Protic): Polar protic solvents like water, methanol, and ethanol (B145695) should generally be avoided. They solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that stabilizes the nucleophile and significantly reduces its reactivity, thus slowing down the SN2 reaction.[12][14]

2.4 Temperature Control Elimination reactions (E2) have a higher activation energy than substitution reactions (SN2) and are therefore favored by higher temperatures.[8][13] To maximize the yield of the SN2 product, the reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. If elimination is a concern, running the reaction at room temperature or slightly above is preferable to heating it to reflux.[8]

Data Presentation: SN2 vs. E2 Competition

The outcome of the reaction of this compound is highly dependent on the reaction conditions. The following table summarizes the expected major pathway based on the choice of nucleophile/base and temperature.

Nucleophile/BaseReagent ExampleBasicitySteric HindranceSolventTemperatureExpected Major PathwayMajor Product
CyanideNaCN or KCNModerateLowPolar Aprotic (DMSO, DMF)ModerateSN2 3-Methylbutanenitrile
AzideNaN₃WeakLowPolar Aprotic (DMF)ModerateSN2 1-Azido-2-methylpropane
IodideNaIVery WeakLowAcetoneModerateSN2 1-Iodo-2-methylpropane
HydroxideNaOH or KOHStrongLowPolar Aprotic/ProticElevatedE2 2-Methylpropene
EthoxideNaOEtStrongLowEthanolElevatedE2 2-Methylpropene
tert-ButoxideK-OtBuStrongHightert-ButanolAnyE2 2-Methylpropene

Visualizations

Reaction Mechanisms

SN2_E2_Competition sub This compound sn2_prod Substitution Product (e.g., 3-Methylbutanenitrile) sub->sn2_prod SN2 Path e2_prod Elimination Product (2-Methylpropene) sub->e2_prod E2 Path cond_sn2 Conditions: - Strong, non-basic nucleophile (e.g., CN⁻) - Polar aprotic solvent - Lower temperature cond_sn2->sub cond_e2 Conditions: - Strong, bulky base (e.g., t-BuO⁻) - Higher temperature cond_e2->sub

Caption: Competing SN2 and E2 pathways for this compound.

SN2 Mechanism Detail

Caption: Concerted backside attack in the SN2 mechanism.

Experimental Protocols

The following protocols are designed to favor the SN2 reaction pathway for this compound.

5.1 Protocol: Synthesis of 3-Methylbutanenitrile via SN2 Reaction

This protocol uses sodium cyanide, a strong nucleophile and moderate base, in a polar aprotic solvent to synthesize the corresponding nitrile.[15][16]

Materials and Reagents:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Substrate Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours due to the substrate's low reactivity.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 3-methylbutanenitrile.

5.2 Protocol: Synthesis of 1-Azido-2-methylpropane via SN2 Reaction

This protocol uses sodium azide, an excellent nucleophile and very weak base, which is ideal for SN2 reactions with sterically hindered substrates.[17]

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing a larger volume of deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude 1-azido-2-methylpropane can be purified by distillation under reduced pressure.

General Experimental Workflow

Workflow setup 1. Reaction Setup (Substrate, Nucleophile, Solvent in Flask) reaction 2. Reaction Conditions (Stirring, Controlled Temperature) setup->reaction monitor 3. Monitor Progress (TLC, GC-MS) reaction->monitor workup 4. Quench & Work-up (Pour into water/aqueous solution) monitor->workup extract 5. Extraction (Isolate product in organic solvent) workup->extract dry 6. Dry & Concentrate (Remove water & solvent) extract->dry purify 7. Purification (Distillation, Chromatography) dry->purify analyze 8. Characterization (NMR, IR, MS) purify->analyze

Caption: General workflow for SN2 synthesis and purification.

References

Application Notes and Protocols for Williamson Ether Synthesis: A Case Study with 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using 1-bromo-2-methylpropane as the alkylating agent. The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] It proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6] However, the use of sterically hindered primary alkyl halides such as this compound introduces a competitive E2 elimination pathway, which can significantly impact the yield of the desired ether product.[7] These notes will explore the critical parameters influencing the reaction outcome, provide detailed experimental procedures, and offer troubleshooting strategies to minimize side reactions.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of the ether linkage (R-O-R').[1][2] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction.[5][8]

The choice of reactants is crucial for a successful synthesis. The reaction is most efficient with primary alkyl halides due to the steric sensitivity of the S(_N)2 mechanism.[3][4] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a major competing reaction, especially in the presence of a strong, sterically hindered base.[9][10] this compound, while a primary alkyl halide, presents an interesting case due to the steric bulk of the isobutyl group, which can increase the propensity for the competing E2 elimination reaction to form isobutylene (B52900).[11]

This document will focus on the practical aspects of utilizing this compound in the Williamson ether synthesis, providing researchers with the necessary information to optimize their synthetic strategies.

Reaction Mechanism and Competing Pathways

The Williamson ether synthesis proceeds via a well-established S(_N)2 mechanism.[3] The first step involves the formation of an alkoxide from an alcohol using a strong base, such as sodium hydride (NaH).[8][9] The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted, backside attack, leading to the formation of the ether and a halide salt.[3][4]

However, with a sterically hindered primary alkyl halide like this compound, a competing E2 elimination reaction can occur. In this pathway, the alkoxide acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene.[12][13] The choice of the alkoxide is critical in determining the ratio of substitution to elimination products. Less sterically hindered alkoxides will favor the S(_N)2 pathway, while bulky alkoxides will predominantly lead to the E2 product.

Reaction_Mechanism cluster_SN2 SN2 Pathway (Ether Formation) cluster_E2 E2 Pathway (Alkene Formation) Alkoxide_SN2 R-O⁻ TransitionState_SN2 Transition State Alkoxide_SN2->TransitionState_SN2 AlkylHalide_SN2 This compound AlkylHalide_SN2->TransitionState_SN2 Ether Isobutyl Ether TransitionState_SN2->Ether Halide_SN2 Br⁻ TransitionState_SN2->Halide_SN2 Alkoxide_E2 R-O⁻ (as base) TransitionState_E2 Transition State Alkoxide_E2->TransitionState_E2 AlkylHalide_E2 This compound AlkylHalide_E2->TransitionState_E2 Alkene Isobutylene TransitionState_E2->Alkene Alcohol_E2 R-OH TransitionState_E2->Alcohol_E2 Halide_E2 Br⁻ TransitionState_E2->Halide_E2 Reactants Reactants

Caption: Reaction pathways for this compound.

Data Presentation

Table 1: Influence of Alkoxide Structure on Product Distribution
AlkoxideAlkoxide StructureMajor ProductMinor ProductRationale
Sodium Methoxide (B1231860)CH₃ONaMethyl isobutyl ether (S(N)2)Isobutylene (E2)A small, unhindered nucleophile favors substitution.
Sodium EthoxideCH₃CH₂ONaEthyl isobutyl ether (S(_N)2)Isobutylene (E2)A primary, relatively unhindered nucleophile favors substitution.
Sodium Isopropoxide(CH₃)₂CHONaIsobutylene (E2)Isopropyl isobutyl ether (S(_N)2)A secondary, more hindered nucleophile/base begins to favor elimination.
Sodium tert-Butoxide(CH₃)₃CONaIsobutylene (E2)tert-Butyl isobutyl ether (S(_N)2)A bulky, sterically hindered base strongly favors elimination.

Experimental Protocols

Protocol 1: Synthesis of Methyl Isobutyl Ether

This protocol outlines the synthesis of methyl isobutyl ether from this compound and sodium methoxide, favoring the S(_N)2 pathway.

Materials:

  • Methanol (anhydrous)

  • Sodium metal

  • This compound

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of anhydrous methanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to room temperature.

  • Addition of Alkyl Halide: Add 13.7 g (0.1 mol) of this compound dropwise to the stirred sodium methoxide solution over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 200 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation to obtain pure methyl isobutyl ether.

Experimental_Workflow A Preparation of Sodium Methoxide B Addition of this compound A->B C Reflux B->C D Aqueous Work-up C->D E Extraction with Diethyl Ether D->E F Washing and Drying E->F G Solvent Removal F->G H Purification (Distillation) G->H

Caption: General experimental workflow for the synthesis.

Protocol 2: E2 Elimination of this compound

This protocol is designed to favor the E2 elimination to produce isobutylene using a bulky base.

Materials:

  • tert-Butanol (anhydrous)

  • Potassium metal

  • This compound

  • Dry ice/acetone condenser

  • Gas collection apparatus

Procedure:

  • Preparation of Potassium tert-Butoxide: In a dry round-bottom flask, dissolve 3.9 g (0.1 mol) of potassium metal in 100 mL of anhydrous tert-butanol.

  • Reaction: Add 13.7 g (0.1 mol) of this compound to the potassium tert-butoxide solution.

  • Product Collection: The isobutylene gas evolved can be collected by bubbling it through a suitable trapping solution or by using a gas collection bag. The reaction can be gently heated to ensure completion.

Troubleshooting and Optimization

  • Low Yield of Ether: If the yield of the ether is low, this is likely due to the competing elimination reaction. To favor substitution, use a less sterically hindered alkoxide and a polar aprotic solvent like DMF or DMSO.[5] Running the reaction at a lower temperature for a longer duration can also favor the S(_N)2 pathway.

  • Formation of Alkene: The formation of a significant amount of alkene indicates that the E2 pathway is dominant. This is expected when using bulky bases. To minimize alkene formation, use a smaller, less hindered alkoxide.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are anhydrous, as water will protonate the alkoxide, rendering it non-nucleophilic. The strength of the base is also critical for the complete deprotonation of the alcohol. Sodium hydride is a strong, irreversible base often used for this purpose.[9]

Troubleshooting_Logic Start Low Ether Yield CheckAlkoxide Is the alkoxide sterically hindered? Start->CheckAlkoxide CheckSolvent Is the solvent polar aprotic? CheckAlkoxide->CheckSolvent No UseSmallAlkoxide Use a less hindered alkoxide (e.g., methoxide) CheckAlkoxide->UseSmallAlkoxide Yes UsePolarAprotic Use a polar aprotic solvent (DMF, DMSO) CheckSolvent->UsePolarAprotic No LowerTemp Lower reaction temperature CheckSolvent->LowerTemp Yes

Caption: Troubleshooting guide for low ether yield.

Conclusion

The Williamson ether synthesis using this compound is a practical example of the competition between S(_N)2 and E2 pathways. By carefully selecting the alkoxide and reaction conditions, researchers can selectively synthesize either the corresponding isobutyl ether or isobutylene. These application notes provide a comprehensive guide for professionals in the field to effectively utilize this reaction in their synthetic endeavors.

References

Application Notes: Synthesis of Isobutyl-Containing Compounds Using 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for incorporating the isobutyl group into various molecular scaffolds using 1-bromo-2-methylpropane as a key building block. This compound, also known as isobutyl bromide, is a versatile primary alkyl halide that serves as a precursor in a range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Its application is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]

This document outlines protocols for several key reactions, presents quantitative data for process optimization, and includes graphical representations of experimental workflows to aid in experimental design and execution.

Key Synthetic Applications

This compound is a valuable reagent for introducing the isobutyl moiety through several fundamental reaction types:

  • Grignard Reactions: The formation of isobutylmagnesium bromide, a Grignard reagent, allows for the creation of new carbon-carbon bonds through nucleophilic addition to carbonyl compounds and other electrophiles.

  • Williamson Ether Synthesis: This classic method enables the synthesis of isobutyl ethers through the reaction of this compound with alkoxides or phenoxides via an SN2 mechanism.[2][3]

  • Alkylation of Amines: Isobutylamines can be synthesized by the direct alkylation of ammonia (B1221849) or primary/secondary amines with this compound. However, careful control of reaction conditions is necessary to avoid overalkylation.[4][5][6]

  • Friedel-Crafts Reactions (Indirect): While direct Friedel-Crafts alkylation of arenes with this compound is prone to carbocation rearrangement leading to tert-butylated products, it can be used to synthesize precursors for isobutylarenes.[7] For instance, isobutylbenzene, a key starting material for the synthesis of ibuprofen, is efficiently prepared via Friedel-Crafts acylation followed by a reduction.[7][8]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various isobutyl-containing compounds from this compound. This data is intended to serve as a starting point for experimental design and optimization.

Product ClassReaction TypeSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Alcohols Grignard ReactionAldehyde/KetoneMg, then electrophileTHFReflux2-4Variable
Ethers Williamson Ether SynthesisPhenol (B47542)K₂CO₃AcetonitrileRefluxMonitor by TLCHigh
Ethers Williamson Ether SynthesisPrimary AlcoholNaHDMF0 to RTMonitor by TLCHigh
Alkylarenes Friedel-Crafts Acylation & ReductionBenzene1. Isobutyryl chloride, AlCl₃ 2. Zn(Hg), HClNot specifiedNot specifiedNot specifiedHigh
Amines N-Alkylation1-EthylimidazoleNoneNeat140Not specified97

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction

This protocol describes the formation of isobutylmagnesium bromide and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (single crystal)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Magnesium Activation: Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Gently warm the flask with a heat gun under an inert atmosphere until purple iodine vapors are observed. Allow the flask to cool.

  • Solvent Addition: Add sufficient anhydrous THF to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for 2-4 hours, or until most of the magnesium has been consumed.[9]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

Troubleshooting:

  • Low Yield: A common side reaction is Wurtz-type coupling. This can be minimized by the slow addition of the this compound solution to maintain a low concentration of the alkyl halide in the reaction mixture.[9]

  • Incomplete Reaction: Due to steric hindrance, the reaction may be slow. A longer reaction time and maintaining a gentle reflux in THF can improve the yield.[9]

Protocol 2: Williamson Ether Synthesis with a Phenol

This protocol details the synthesis of an isobutyl aryl ether from a phenol and this compound.

Materials:

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • This compound (1.1 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetonitrile. Stir the suspension vigorously.

  • Addition of Alkyl Halide: Add this compound to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with a 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[2]

Mandatory Visualizations

Grignard Reaction Workflow

Grignard_Workflow Start Start Mg_Activation Magnesium Activation (Mg, I₂, heat) Start->Mg_Activation Reagent_Prep Prepare Alkyl Halide Solution (this compound in THF) Start->Reagent_Prep Initiation Initiate Reaction (Add ~10% Alkyl Halide) Mg_Activation->Initiation Reagent_Prep->Initiation Addition Dropwise Addition (Maintain gentle reflux) Initiation->Addition Grignard_Formation Grignard Reagent Formation (Stir at reflux, 2-4h) Addition->Grignard_Formation Reaction_Electrophile Reaction with Electrophile (Aldehyde/Ketone in THF, 0°C to RT) Grignard_Formation->Reaction_Electrophile Workup Aqueous Work-up (Sat. NH₄Cl) Reaction_Electrophile->Workup Purification Purification (Extraction, Chromatography/Distillation) Workup->Purification Product Isobutyl-containing Alcohol Purification->Product

Caption: Workflow for the synthesis of an isobutyl-containing alcohol via a Grignard reaction.

Williamson Ether Synthesis Signaling Pathway

Williamson_Ether_Synthesis Reactants Reactants: Phenol (R-OH) This compound ((CH₃)₂CHCH₂Br) Deprotonation Deprotonation Reactants->Deprotonation SN2 SN2 Nucleophilic Attack Reactants->SN2 Electrophile Base Base (K₂CO₃) Base->Deprotonation Phenoxide Phenoxide Intermediate (R-O⁻) Deprotonation->Phenoxide Phenoxide->SN2 Nucleophile Product Product: Isobutyl Aryl Ether (R-O-CH₂CH(CH₃)₂) SN2->Product Byproduct Byproduct: Br⁻ SN2->Byproduct

References

Application Notes and Protocols: 1-Bromo-2-methylpropane in the Synthesis of Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 1-bromo-2-methylpropane (isobutyl bromide) in the synthesis of chloroacetanilide herbicides. This class of herbicides plays a significant role in modern agriculture for the control of annual grasses and certain broadleaf weeds. The isobutyl moiety, introduced via this compound, influences the physicochemical properties and biological activity of the final agrochemical product.

Introduction

This compound is a versatile and reactive alkylating agent used in a variety of organic syntheses.[1][2] In the context of agrochemical development, it serves as a key building block for introducing an isobutyl group onto a core molecular scaffold. The specific example detailed in these notes is the synthesis of an N-isobutyl chloroacetanilide herbicide. The synthetic strategy involves a two-step process:

  • N-alkylation of a substituted aniline (B41778), such as 2,6-diethylaniline (B152787), with this compound to form the corresponding N-isobutyl aniline intermediate.

  • Chloroacetylation of the N-isobutyl aniline intermediate to yield the final active herbicide.

Chloroacetanilide herbicides are known to act as inhibitors of very long-chain fatty acid synthesis (VLCFA), a critical metabolic pathway for early seedling growth in susceptible plants.[1][3]

Data Presentation

The following tables summarize key quantitative data for the materials and reactions involved in the synthesis of an N-isobutyl chloroacetanilide herbicide.

Table 1: Physicochemical Properties of Key Reagents

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound78-77-3C₄H₉Br137.0291-931.264
2,6-Diethylaniline579-66-8C₁₀H₁₅N149.232430.906
N-Isobutyl-2,6-diethylanilineNot availableC₁₄H₂₃N205.34Not availableNot available
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94105-1071.42
N-(2,6-diethylphenyl)-N-isobutyl-2-chloroacetamideNot availableC₁₆H₂₄ClNO297.82Not availableNot available

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
N-Alkylation2,6-Diethylaniline, this compound, K₂CO₃Acetonitrile (B52724)Reflux (approx. 82)2485-95
ChloroacetylationN-Isobutyl-2,6-diethylaniline, Chloroacetyl Chloride, Triethylamine (B128534)Dichloromethane (B109758)0 to RT6>90

Experimental Protocols

Protocol 1: Synthesis of N-Isobutyl-2,6-diethylaniline

This protocol describes the N-alkylation of 2,6-diethylaniline with this compound.

Materials:

  • 2,6-Diethylaniline

  • This compound (Isobutyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diethylaniline (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the aniline.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add this compound (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-isobutyl-2,6-diethylaniline.

Protocol 2: Synthesis of N-(2,6-diethylphenyl)-N-isobutyl-2-chloroacetamide

This protocol details the chloroacetylation of the N-isobutyl-2,6-diethylaniline intermediate.

Materials:

  • N-Isobutyl-2,6-diethylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, add N-isobutyl-2,6-diethylaniline (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the amine.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the final product, N-(2,6-diethylphenyl)-N-isobutyl-2-chloroacetamide.[4]

Mandatory Visualizations

Synthesis_Pathway isobutyl_bromide This compound intermediate N-Isobutyl-2,6-diethylaniline isobutyl_bromide->intermediate herbicide N-(2,6-diethylphenyl)-N-isobutyl- 2-chloroacetamide (Herbicide) intermediate->herbicide Chloroacetylation (TEA, DCM) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->herbicide

Caption: Synthetic pathway for an N-isobutyl chloroacetanilide herbicide.

Mode_of_Action absorption Absorption by roots and emerging shoots inhibition Inhibition absorption->inhibition target_enzyme Very Long-Chain Fatty Acid Elongases (VLCFAE) vlcfa_synthesis VLCFA Synthesis target_enzyme->vlcfa_synthesis Catalyzes inhibition->target_enzyme Targets inhibition->vlcfa_synthesis Blocks membrane_lipids Cell Membranes, Cuticular Waxes, Suberin vlcfa_synthesis->membrane_lipids Produces growth_arrest Disruption of Cell Division and Growth membrane_lipids->growth_arrest Essential for seedling_death Seedling Death growth_arrest->seedling_death

Caption: Mode of action for chloroacetanilide herbicides.

References

Application Notes and Protocols for Reactions Involving 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-methylpropane, also known as isobutyl bromide, is a primary alkyl halide. Despite its classification, the presence of a bulky methyl group on the adjacent carbon introduces significant steric hindrance, influencing its reactivity.[1] This structural feature makes it an interesting substrate for studying the competition between substitution (S(_N)2) and elimination (E2) reactions.[1][2] Due to the instability of the primary carbocation, S(_N)1 and E1 pathways are generally unfavorable.[1] These application notes provide detailed protocols for several key reactions involving this compound, offering insights for researchers, scientists, and professionals in drug development.

Nucleophilic Substitution (S(_N)2) Reactions

This compound undergoes S(_N)2 reactions, but at a slower rate compared to less hindered primary alkyl halides.[1] The reaction involves a backside attack by a nucleophile, displacing the bromide ion in a single, concerted step.[3]

Reaction with Sodium Hydroxide (B78521) to form 2-Methylpropan-1-ol

This protocol describes the synthesis of 2-methylpropan-1-ol via an S(_N)2 reaction. The hydroxide ion (OH⁻) acts as the nucleophile.[3]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Prepare an aqueous solution of sodium hydroxide (NaOH). The concentration can be varied to study its effect on the reaction rate. For a typical procedure, a 0.1 M NaOH solution can be used.[3] Add the NaOH solution to the flask.

  • Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored using techniques like gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to isolate the 2-methylpropan-1-ol product.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Data Summary:

ReactantReagentConditionsMajor ProductMechanism
This compoundAqueous NaOHReflux2-Methylpropan-1-olS(_N)2

Workflow Diagram:

sn2_workflow sub This compound in Round-Bottom Flask reagent Add Aqueous NaOH Solution sub->reagent reflux Heat under Reflux reagent->reflux workup Cool & Extract with Diethyl Ether reflux->workup product 2-Methylpropan-1-ol (Purified Product) workup->product e2_reaction start This compound + t-Butoxide ts Transition State (Concerted Step) start->ts Base abstracts β-proton end Products: 2-Methylpropene + t-Butanol + KBr ts->end C=C bond forms, C-Br bond breaks grignard_workflow cluster_prep Preparation cluster_reaction Reaction dry Dry Glassware (Oven) assemble Assemble under Inert Gas (N2) dry->assemble add_mg Add Mg Turnings & Iodine Crystal assemble->add_mg initiate Initiate with small amount of Alkyl Bromide add_mg->initiate add_rest Dropwise addition of Alkyl Bromide initiate->add_rest reflux Reflux until Mg is consumed add_rest->reflux product Isobutylmagnesium Bromide (Grignard Reagent) reflux->product wurtz_reaction start 2x this compound + 2x Na intermediate Isobutyl Radical or Organosodium Intermediate start->intermediate in Dry Ether end 2,5-Dimethylhexane + 2x NaBr intermediate->end Coupling

References

Application Notes and Protocols for Scale-up Synthesis of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylpropane, also known as isobutyl bromide, is a valuable alkyl halide intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] The transition from laboratory-scale synthesis to industrial production presents several challenges, including ensuring safety, maintaining product quality, and achieving economic viability. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this compound.

Synthetic Routes and Scale-up Considerations

Two primary synthetic routes are commonly employed for the synthesis of this compound: the reaction of isobutanol with hydrobromic acid and a dehydrating agent, and the reaction of isobutanol with phosphorus tribromide.

Route 1: Isobutanol with Hydrobromic Acid and Sulfuric Acid

This is the most common industrial method, utilizing readily available and cost-effective starting materials.[1] The reaction proceeds via an SN2 mechanism.

Reaction: (CH₃)₂CHCH₂OH + HBr → (CH₃)₂CHCH₂Br + H₂O

Key scale-up considerations for this route include:

  • Heat Management: The reaction is exothermic, and efficient heat removal is critical to prevent temperature runaway and the formation of by-products.[2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Jacketed reactors with efficient cooling systems are necessary.

  • Mixing: Homogeneous mixing of the biphasic reaction mixture (aqueous and organic layers) is essential to maximize the interfacial area and ensure a consistent reaction rate. Baffles and appropriately designed impellers are crucial in large reactors.

  • By-product Formation: The primary by-product is diisobutyl ether, formed by the acid-catalyzed dehydration of two isobutanol molecules. Isomerization to tert-butyl bromide can also occur, especially at higher temperatures.[3] Controlling the reaction temperature and the rate of sulfuric acid addition is key to minimizing these impurities.[3]

  • Phase Separation: After the reaction, the organic and aqueous layers must be separated. Emulsion formation can be a problem at scale, prolonging separation times.[2] The addition of brine can help to break emulsions.[2]

  • Material of Construction: The corrosive nature of hydrobromic and sulfuric acids necessitates the use of glass-lined or other corrosion-resistant reactors.[2]

Route 2: Isobutanol with Phosphorus Tribromide

This method offers high yields and is often used for laboratory-scale preparations. However, the higher cost and moisture sensitivity of phosphorus tribromide can be drawbacks for large-scale production.

Reaction: 3(CH₃)₂CHCH₂OH + PBr₃ → 3(CH₃)₂CHCH₂Br + H₃PO₃

Scale-up considerations for this route include:

  • Reagent Handling: Phosphorus tribromide is corrosive and reacts violently with water. Handling in a closed system under an inert atmosphere is required.

  • Temperature Control: The reaction is exothermic and requires careful temperature control, typically at or below 0°C, to prevent the formation of by-products.

  • Work-up: The work-up involves quenching the reaction and removing the phosphorous acid by-product, which can be challenging on a large scale.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound using Isobutanol, HBr, and H₂SO₄ (Batch Process)

This protocol is based on a typical laboratory procedure with considerations for scaling up to a pilot plant or industrial scale.

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.

  • Isobutanol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium bicarbonate solution

  • Dichloromethane (B109758) (for extraction, optional)

  • Calcium chloride (for drying)

  • Fractional distillation unit

Procedure:

  • Charging the Reactor: Charge the reactor with isobutanol (1.0 eq) and 48% hydrobromic acid (2.6 eq).

  • Initial Cooling: Cool the mixture to 10-15°C with stirring.

  • Sulfuric Acid Addition: Slowly add concentrated sulfuric acid (1.0 eq) to the stirred mixture via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to 90-95°C and maintain this temperature for 12-16 hours under reflux.[3] Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up and Phase Separation: Cool the reaction mixture to ambient temperature. Stop stirring and allow the layers to separate. The upper layer is the crude this compound.

  • Washing: Separate the organic layer and wash it twice with a 5% sodium bicarbonate solution to neutralize any remaining acid. An optional extraction with dichloromethane can be performed on the aqueous phase to recover more product.[3]

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at 91-95°C.[3]

Quantitative Data Summary (Lab-Scale Example): [3]

ParameterValue
Isobutanol300 g (4.047 mol)
48% Hydrobromic Acid1800 g (10.679 mol)
Concentrated Sulfuric Acid400 g (4.079 mol)
Reaction Temperature90-95°C
Reaction Time12-16 hours
Crude Product Yield~435 g
Crude Product Purity (GC)~78%
Main Impurities in Crudetert-Butyl bromide (~12%), Isobutanol (~5%)
Final Product Yield (after distillation)~238 g (42.9% theoretical)
Final Product Purity (GC)~99.2%

Process Flow Diagram

Scale_up_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Isobutanol, HBr, H2SO4 Reactor Glass-Lined Reactor (90-95°C, 12-16h) Reactants->Reactor PhaseSeparation Phase Separation Reactor->PhaseSeparation Washing Washing (5% NaHCO3) PhaseSeparation->Washing Drying Drying (CaCl2) Washing->Drying Distillation Fractional Distillation (91-95°C) Drying->Distillation FinalProduct This compound (>99% Purity) Distillation->FinalProduct

Caption: Workflow for the scale-up synthesis of this compound.

Alternative Scale-up Strategy: Continuous Flow Synthesis

A modern approach to scaling up this synthesis involves the use of microchannel reactors for continuous production. This technology offers several advantages over traditional batch processing.

Key Advantages of Continuous Flow:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for excellent temperature control, minimizing side reactions.

  • Improved Safety: The small internal volume of the reactor reduces the risk associated with handling hazardous materials and exothermic reactions.

  • High Throughput: Continuous operation can lead to higher productivity compared to batch processes.

  • Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to consistent product quality.

A patented process describes the continuous synthesis of alkyl bromides using a microchannel reactor, achieving high conversion and selectivity in a short reaction time.

Logical Relationship Diagram

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactants Starting Materials (Isobutanol, HBr, H2SO4) Reaction Chemical Reaction Reactants->Reaction Process_Parameters Process Parameters (Temperature, Pressure, Flow Rate) Process_Parameters->Reaction Separation Separation & Purification Reaction->Separation Product This compound Separation->Product Byproducts By-products (Diisobutyl ether, tert-Butyl bromide) Separation->Byproducts Waste Aqueous Waste Separation->Waste

Caption: Logical relationships in the synthesis of this compound.

Safety Considerations

This compound is a highly flammable liquid and vapor.[4] It can cause skin and eye irritation.[5] When scaling up the synthesis, the following safety precautions are essential:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, all equipment should be properly grounded and bonded.[4]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, carbon dioxide) are readily accessible.

  • Material Handling: Handle corrosive acids (HBr, H₂SO₄) and the flammable product with care, using appropriate transfer equipment.

Conclusion

The scale-up synthesis of this compound requires careful consideration of reaction conditions, heat management, mixing, and safety. The traditional batch process using isobutanol and hydrobromic/sulfuric acids is a well-established method. However, for enhanced safety, control, and efficiency, continuous flow synthesis using microchannel reactors presents a promising alternative. By understanding the key challenges and implementing robust process controls, researchers and drug development professionals can successfully transition the synthesis of this important intermediate from the laboratory to an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 1-Bromo-2-methylpropane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-methylpropane and strong bases. The inherent steric hindrance of this compound often leads to a competition between substitution (S(_N)2) and elimination (E2) reactions, making careful control of reaction conditions crucial for achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound and a strong base yielding the elimination product (2-methylpropene) instead of the desired substitution product?

A1: this compound is a primary alkyl halide, which would typically favor the S(N)2 pathway. However, the presence of a bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance. This steric hindrance impedes the backside attack required for an S(N)2 reaction, making the E2 elimination pathway, which involves the abstraction of a proton from a beta-carbon, the more favorable route, especially with strong, bulky bases.[1]

Q2: What is the expected major product when reacting this compound with potassium tert-butoxide?

A2: The major product will be 2-methylpropene, the E2 elimination product.[2] Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base, which overwhelmingly favors the E2 pathway over the S(_N)2 pathway.[2][3]

Q3: How can I favor the S(_N)2 substitution product over the E2 elimination product?

A3: To favor the S(_N)2 product, you should use a strong, but less sterically hindered nucleophile/base, such as sodium methoxide (B1231860) or sodium ethoxide, and maintain a lower reaction temperature.[4][5] However, even with these less bulky bases, a significant amount of the elimination product is often still formed due to the steric hindrance of the substrate.

Q4: Does temperature affect the ratio of substitution to elimination products?

A4: Yes, higher temperatures generally favor elimination reactions (E2) over substitution reactions (S(_N)2).[5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change.[3]

Q5: Are there any common byproducts I should be aware of?

A5: Besides the expected S(_N)2 and E2 products, potential byproducts can arise from reactions with trace amounts of water in the solvent, which could lead to the formation of 2-methyl-1-propanol. If using an alkoxide base, the corresponding ether from the S(_N)2 reaction will be a major component. In some cases, especially with reactive metals, coupling reactions (like the Wurtz reaction) can occur, though this is less common with strong bases.

Troubleshooting Guides

Issue 1: Low Yield of the Desired E2 Elimination Product (2-methylpropene)
Possible Cause Troubleshooting Step
Insufficiently strong or hindered base Use a strong, bulky base like potassium tert-butoxide (t-BuOK) to maximize the E2 pathway.[2][3]
Reaction temperature is too low Increase the reaction temperature. E2 reactions are favored at higher temperatures.[5][6]
Incomplete reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Loss of volatile product 2-methylpropene is a gas at room temperature. Ensure your reaction setup includes a condenser and, if necessary, a cold trap to collect the volatile product.
Base is not fully dissolved or active Ensure the base is fully dissolved in an appropriate anhydrous solvent. Use freshly opened or properly stored base to ensure its reactivity.
Issue 2: High Proportion of the S(_N)2 Substitution Product
Possible Cause Troubleshooting Step
Base is not sterically hindered enough Switch to a bulkier base. For example, replace sodium ethoxide with potassium tert-butoxide.[3]
Reaction temperature is too low Increase the reaction temperature to favor the E2 pathway.[5]
Solvent effects While protic solvents can be used, consider using the conjugate acid of the base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide) to minimize competitive solvolysis.

Data Presentation

Table 1: Product Ratios of this compound with Strong Bases

BaseSolventTemperature (°C)S(_N)2 Product (%)E2 Product (%)Reference
Sodium Ethoxide (NaOEt)Ethanol251882[5]
Sodium Ethoxide (NaOEt)Ethanol80991[5]
Potassium tert-Butoxide (t-BuOK)tert-ButanolNot specifiedMinorMajor[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-methylpropene via E2 Elimination

This protocol is adapted for the reaction of this compound with potassium tert-butoxide to yield 2-methylpropene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Ice bath

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous tert-butanol.

  • Slowly add potassium tert-butoxide to the solution while stirring. The reaction may be exothermic.

  • Heat the mixture to reflux (approximately 83°C) and maintain for 1-2 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully add cold water to quench the reaction.

  • If a biphasic mixture is formed, separate the organic layer. If the product is gaseous, ensure it is collected in a cold trap.

  • Wash the organic layer (if applicable) with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • The product, 2-methylpropene, is a gas at room temperature and can be isolated by distillation into a cold trap.

Protocol 2: Synthesis of Isobutyl Ethyl Ether via S(_N)2 Substitution

This protocol is designed to favor the S(_N)2 product by using a less hindered base and lower temperature. Note that a significant amount of E2 product is still expected.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ice bath

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add this compound to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature (or slightly below) for several hours. Monitor the reaction progress by GC to observe the formation of both substitution and elimination products.

  • Once the reaction has reached the desired conversion, quench the reaction by adding cold water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate the isobutyl ethyl ether from any unreacted starting material and the elimination byproduct.

Visualizations

Reaction_Pathways This compound This compound SN2 Product SN2 Product This compound->SN2 Product Strong, less hindered base Low Temperature E2 Product E2 Product This compound->E2 Product Strong, bulky base High Temperature

Caption: Competing S(_N)2 and E2 pathways for this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_product Identify Major Product (E2 or SN2?) start->check_product low_e2 Low E2 Yield check_product->low_e2 E2 is desired low_sn2 Low SN2 Yield check_product->low_sn2 SN2 is desired increase_temp Increase Temperature low_e2->increase_temp use_bulky_base Use Bulky Base (e.g., t-BuOK) low_e2->use_bulky_base decrease_temp Decrease Temperature low_sn2->decrease_temp use_less_hindered_base Use Less Hindered Base (e.g., NaOEt) low_sn2->use_less_hindered_base end Optimize and Re-run increase_temp->end use_bulky_base->end decrease_temp->end use_less_hindered_base->end

Caption: Troubleshooting workflow for reactions of this compound.

References

Technical Support Center: Purification of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-2-methylpropane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities include unreacted isobutanol, the side-product diisobutyl ether, and isomeric alkyl bromides such as 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) and sec-butyl bromide.[1] The formation of these impurities is often a result of the reaction conditions and the purity of the starting materials.

Q2: What is the general workflow for purifying this compound?

A2: The purification process typically involves several key steps:

  • Washing: The crude product is washed sequentially with water, a basic solution (like sodium bicarbonate or potassium carbonate) to neutralize any residual acid, and sometimes concentrated sulfuric acid to remove ether byproducts.[2]

  • Drying: The washed organic layer is dried over an anhydrous drying agent, such as calcium chloride or magnesium sulfate (B86663).

  • Distillation: The final purification is achieved by fractional distillation to separate the this compound from any remaining impurities.[1][2]

Q3: Why is a wash with concentrated sulfuric acid sometimes recommended?

A3: A wash with cold, concentrated sulfuric acid is effective in removing diisobutyl ether, a common byproduct in the synthesis of this compound from isobutanol.[2] The ether is soluble in the concentrated acid, allowing for its separation from the desired alkyl bromide.

Q4: What are the key physical properties to consider during purification?

A4: The boiling point is the most critical property for purification by distillation. The significant difference in boiling points between this compound and its common impurities allows for effective separation.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Water Solubility
This compound This compoundC₄H₉Br137.0290-92[2]1.26[2]Slightly soluble
Isobutanol2-Methylpropan-1-olC₄H₁₀O74.121080.802Moderately soluble
Diisobutyl ether1,1'-Oxybis(2-methylpropane)C₈H₁₈O130.23122-1230.759Insoluble
tert-Butyl bromide2-Bromo-2-methylpropaneC₄H₉Br137.0273.3[3]1.22[4]Insoluble

Experimental Protocols

Detailed Methodology for the Purification of this compound

This protocol describes the purification of crude this compound synthesized from isobutanol.

Materials:

  • Crude this compound

  • Separatory funnel

  • Concentrated sulfuric acid (H₂SO₄), cold

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Boiling chips

  • Heating mantle

  • Round-bottom flasks

  • Condenser

  • Thermometer

Procedure:

  • Initial Wash: Transfer the crude this compound to a separatory funnel. Wash the crude product by carefully adding about one-fifth of its volume of cold, concentrated sulfuric acid.[2] Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower acidic layer. Repeat this wash if significant amounts of ether byproduct are suspected.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any residual sulfuric acid. Separate and discard the aqueous layer.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[1] Continue washing until no more gas evolution (CO₂) is observed. Separate and discard the aqueous layer.

  • Final Water Wash: Perform a final wash with water to remove any residual bicarbonate solution. Separate the layers.

  • Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the liquid.[2] Swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed.

  • Fractional Distillation: Decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips. Assemble a fractional distillation apparatus. Heat the flask gently. Collect the fraction that distills between 90-92°C.[1][2]

Troubleshooting Guide

Q: My product appears cloudy or contains water droplets after the washing steps. What should I do?

A: This indicates incomplete drying. Ensure you have used a sufficient amount of drying agent and allowed enough time for it to work. The liquid should be completely clear before proceeding to distillation. If necessary, add more drying agent and allow for a longer contact time, or decant the liquid and treat it with fresh drying agent.

Q: During the washing steps, an emulsion has formed and the layers are not separating. How can I resolve this?

A: Emulsion formation is a common issue. Try the following troubleshooting steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time, as the layers may separate on their own.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool. This can often break up the emulsion.

Q: The yield of my purified product is lower than expected. What are the potential causes?

A: Low yield can result from several factors:

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

  • Losses During Workup: Product may have been lost during the washing and separation steps, especially if emulsions were an issue. Ensure complete separation of the organic layer.

  • Inefficient Distillation: If the distillation is performed too quickly, separation will be poor. A slow and steady distillation rate is crucial for good separation. Also, ensure your distillation apparatus is well-insulated.

Q: I suspect my purified product is contaminated with isomeric tert-butyl bromide. How can I remove it?

A: 2-Bromo-2-methylpropane (tert-butyl bromide) has a significantly lower boiling point (73.3°C) than this compound (90-92°C).[3] Therefore, careful fractional distillation is the most effective method for separation. Use a fractionating column with a high number of theoretical plates and maintain a slow, controlled distillation rate. Discard the initial lower-boiling fraction, which will be enriched in tert-butyl bromide, before collecting the main fraction at the correct boiling point.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_washing Washing Steps cluster_final Final Product crude_product Crude this compound (with impurities) wash_h2so4 Wash with conc. H₂SO₄ (Removes Ether) crude_product->wash_h2so4 wash_water1 Wash with Water wash_h2so4->wash_water1 wash_nahco3 Wash with NaHCO₃ soln. (Neutralizes Acid) wash_water1->wash_nahco3 wash_water2 Final Water Wash wash_nahco3->wash_water2 drying Drying (e.g., with CaCl₂) wash_water2->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide start Purification Issue Identified emulsion Emulsion during washing? start->emulsion low_yield Low final yield? start->low_yield impurity Suspected isomeric impurity? start->impurity emulsion_yes Yes emulsion->emulsion_yes Yes emulsion_no No low_yield_yes Yes low_yield->low_yield_yes Yes low_yield_no No impurity_yes Yes impurity->impurity_yes Yes impurity_no No emulsion_solutions 1. Let stand 2. Add brine 3. Gentle agitation 4. Filter through Celite emulsion_yes->emulsion_solutions low_yield_causes Check for: - Incomplete reaction - Losses during workup - Inefficient distillation low_yield_yes->low_yield_causes impurity_solution Perform careful fractional distillation. Collect fraction at 90-92°C. impurity_yes->impurity_solution

References

Preventing elimination side products in SN2 reactions of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with substitution reactions of 1-bromo-2-methylpropane. The primary focus is on preventing the formation of the elimination (E2) side product, 2-methylpropene, and maximizing the yield of the desired SN2 substitution product.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of an alkene byproduct in my SN2 reaction with this compound?

A1: The formation of an alkene, specifically 2-methylpropene, occurs through a competing E2 elimination pathway. Although this compound is a primary alkyl halide, which typically favors SN2 reactions, it possesses significant steric hindrance due to the methyl groups on the adjacent carbon (the β-carbon). This steric bulk impedes the backside attack required for an SN2 reaction, making the E2 pathway more competitive. Factors such as a highly basic nucleophile, elevated temperatures, or the use of an inappropriate solvent can further favor the E2 reaction.

Q2: What are the key factors that control the competition between SN2 and E2 reactions for this substrate?

A2: The outcome of the competition is determined by three main factors:

  • The Nucleophile/Base: The strength and steric bulk of the nucleophile are critical. Strong, bulky bases will favor E2 elimination, while good nucleophiles that are weak bases will favor the SN2 pathway.

  • The Solvent: The choice of solvent can stabilize or destabilize the transition states of the SN2 and E2 reactions. Polar aprotic solvents are generally preferred for SN2 reactions.

  • The Temperature: Higher reaction temperatures tend to favor elimination over substitution.

Q3: Which type of nucleophile is best to minimize elimination?

A3: To favor the SN2 pathway, you should use a good nucleophile that is a weak base. Examples of suitable nucleophiles include azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and iodide (I⁻). These species are highly nucleophilic but have low basicity, which minimizes their tendency to abstract a proton and initiate the E2 mechanism.

Q4: What is the optimal type of solvent for this reaction?

A4: Polar aprotic solvents are highly recommended to promote SN2 reactions. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are excellent choices. These solvents effectively solvate the cation of the nucleophilic salt, leaving a more reactive "naked" nucleophile that is poised for backside attack. In contrast, polar protic solvents like water and ethanol (B145695) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and can make elimination more favorable.

Q5: What is the effect of temperature on the SN2/E2 ratio?

A5: Higher temperatures favor elimination reactions over substitution reactions.[1] Elimination reactions generally have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropic contribution becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[1] Therefore, it is crucial to run the reaction at the lowest feasible temperature to minimize the E2 byproduct. For instance, in the reaction of this compound with sodium ethoxide in ethanol, the SN2:E2 ratio decreases from 18:82 at 25°C to 9:91 at 80°C.[2]

Troubleshooting Guide: High Yield of E2 Product

If you are observing a higher-than-expected yield of the elimination product (2-methylpropene), consider the following causes and solutions.

Problem Possible Cause Recommended Solution
High E2 Product Yield The nucleophile is too basic or sterically bulky. Strong, hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively produce the E2 product. Even strong, non-bulky bases such as sodium ethoxide can favor E2 with this sterically hindered substrate.Switch to a good nucleophile that is a weak base. Examples include sodium azide (NaN₃), sodium cyanide (NaCN), or a thiolate (RS⁻). These nucleophiles have high nucleophilicity but low basicity, strongly favoring the SN2 pathway.[1]
The reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., room temperature or below). Be aware that the SN2 reaction rate will be slower due to the steric hindrance, so a longer reaction time may be necessary.[1]
An inappropriate solvent was used.Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the nucleophilicity of the attacking species, thereby favoring the SN2 mechanism.[1]

Data Summary

The following table provides a summary of how different reaction conditions can influence the product distribution in the reaction of this compound.

Nucleophile/Base Solvent Temperature (°C) SN2 Product Yield (%) E2 Product Yield (%) Reference
Sodium Ethoxide (NaOEt)Ethanol251882[2]
Sodium Ethoxide (NaOEt)Ethanol80991[2]
Sodium Azide (NaN₃)DMSORoom Temp.High (>90%, expected)Low (<10%, expected)[1]
Sodium Cyanide (NaCN)DMFRoom Temp.High (>90%, expected)Low (<10%, expected)[1][3]
Potassium tert-butoxide (t-BuOK)tert-ButanolRoom Temp.Low (<5%, expected)High (>95%, expected)[1]

Experimental Protocols

Protocol 1: Optimized SN2 Reaction to Minimize Elimination

This protocol is designed to maximize the yield of the SN2 product when reacting this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃) or Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), anhydrous

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen anhydrous polar aprotic solvent (DMSO or DMF) to a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add 1.2 to 1.5 equivalents of the non-basic, strong nucleophile (e.g., sodium azide).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Due to the steric hindrance of the substrate, the reaction may require an extended period (12-48 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified via flash column chromatography to isolate the desired SN2 product.

Protocol 2: Analytical Procedure for Determining SN2/E2 Product Ratio

This protocol outlines how to quantify the ratio of substitution to elimination products.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Before the workup, carefully take a small aliquot (approximately 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the diluted sample into a GC-MS instrument equipped with a standard non-polar column. Develop a temperature gradient that effectively separates the starting material, the SN2 product (higher boiling point), and the E2 product (lower boiling point).

  • Quantification: Identify the peaks based on their mass spectra. The relative ratio of the SN2 and E2 products can be determined by integrating the corresponding peaks in the total ion chromatogram.[1]

Method 2: ¹H NMR Spectroscopy

  • Sample Preparation: After the reaction workup (before or after purification), acquire a ¹H NMR spectrum of the product mixture.

  • Analysis: Identify the characteristic peaks for each isomer. The E2 product (2-methylpropene) will show distinct signals for its vinyl protons, typically in the range of 4.5-6.0 ppm. The SN2 product will have characteristic signals for the protons adjacent to the newly introduced nucleophile.

  • Quantification: Calculate the molar ratio by integrating a distinct, non-overlapping peak for each product and normalizing for the number of protons it represents.[1]

Visualizations

Troubleshooting_Flowchart Troubleshooting High E2 Elimination start High E2 Product Observed check_nucleophile Is the nucleophile strongly basic or sterically bulky? start->check_nucleophile check_temp Is the reaction temperature elevated? check_nucleophile->check_temp No solution_nucleophile Switch to a non-basic, good nucleophile (e.g., N3⁻, CN⁻). check_nucleophile->solution_nucleophile Yes check_solvent Is a polar protic solvent being used? check_temp->check_solvent No solution_temp Lower the reaction temperature (e.g., to room temperature or below). check_temp->solution_temp Yes solution_solvent Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). check_solvent->solution_solvent Yes end_point SN2 Product Favored check_solvent->end_point No solution_nucleophile->end_point solution_temp->end_point solution_solvent->end_point

Caption: Troubleshooting flowchart for minimizing E2 elimination.

Reaction_Pathway_Logic Factors Influencing SN2 vs. E2 Pathways sub This compound (Sterically Hindered Primary Halide) sn2 SN2 Pathway sub->sn2 Favored by e2 E2 Pathway sub->e2 Favored by c1 Good Nucleophile, Weak Base (e.g., N3⁻, CN⁻, I⁻) c1->sn2 c2 Polar Aprotic Solvent (e.g., DMSO, DMF) c2->sn2 c3 Low Temperature c3->sn2 c4 Strong, Bulky Base (e.g., t-BuOK) c4->e2 c5 Polar Protic Solvent (e.g., Ethanol) c5->e2 c6 High Temperature c6->e2

Caption: Logical relationship between conditions and reaction pathway.

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Grignard reactions involving 1-bromo-2-methylpropane (isobutyl bromide). The sterically hindered nature of this primary alkyl halide can present unique challenges. This guide offers detailed troubleshooting steps, frequently asked questions, experimental protocols, and quantitative data to help overcome these obstacles and ensure successful synthesis of isobutylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to initiate the Grignard reaction with this compound?

The initiation of the Grignard reaction with this compound can be challenging due to a combination of factors. The primary reason is the steric hindrance provided by the isobutyl group, which can slow down the reaction between the alkyl halide and the magnesium surface. Additionally, a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can prevent the reaction from starting.[1][2] Even trace amounts of moisture in the glassware or solvent can quench the reaction.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

The most prevalent side reaction is Wurtz coupling, where the newly formed isobutylmagnesium bromide reacts with unreacted this compound to form 2,5-dimethylhexane (B165582).[3][4][5] This side reaction is more likely at higher concentrations of the alkyl halide and at elevated temperatures. To minimize Wurtz coupling, it is crucial to add the this compound solution slowly to the magnesium suspension, ensuring a low concentration of the alkyl halide in the reaction mixture at all times.[3][4]

Another potential side reaction is elimination, although it is less common with primary alkyl bromides. The Grignard reagent is a strong base and can promote the elimination of HBr from the starting material to form isobutylene.

Q3: What is the recommended solvent for the Grignard reaction with this compound?

Both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used solvents for Grignard reactions. For less reactive alkyl halides like this compound, THF is often preferred due to its higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[6] The higher reaction temperature achievable with THF can help overcome the activation energy barrier for this sterically hindered substrate.[7] THF is also a better solvating agent for the Grignard reagent, which can help to stabilize it.[6][8]

Q4: My Grignard reaction started but then stopped. What could be the cause?

There are several potential reasons for a Grignard reaction to halt prematurely. One common cause is the presence of impurities in the reagents or solvent that quench the Grignard reagent as it forms. Water is a primary culprit, but any protic solvent will react with the Grignard reagent.[5] Another possibility is that the surface of the magnesium has become coated with byproducts, preventing further reaction. Insufficient stirring can also lead to localized depletion of the alkyl halide near the magnesium surface.

Q5: How can I be sure that my Grignard reagent has formed and what is its concentration?

Visually, the formation of a Grignard reagent is often accompanied by the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution.[9] However, a more definitive method is to perform a titration. A common method involves quenching a small aliquot of the reaction mixture with a known excess of iodine, followed by back-titration with a standard solution of sodium thiosulfate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction Fails to Initiate Inactive magnesium surface (MgO layer)Activate the magnesium by crushing the turnings in a dry flask, by chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane, or by using a sonicator.[2]
Presence of moisture in glassware or solventFlame-dry all glassware under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents.
Low reaction temperatureGently warm the reaction mixture with a heat gun to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Low Yield of Grignard Reagent Wurtz coupling side reactionAdd the this compound solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[3][4]
Incomplete reactionEnsure a slight molar excess of magnesium is used. Allow for a sufficient reaction time, typically 1-2 hours after the addition of the alkyl halide is complete.
Quenching by impuritiesEnsure all reagents and solvents are pure and anhydrous. Purge the reaction apparatus with an inert gas.
Reaction is Uncontrollably Exothermic Addition of alkyl halide is too rapidAdd the this compound solution at a slower rate to control the reaction exotherm. Use an ice bath to moderate the temperature if necessary.
High concentration of reagentsUse a sufficient amount of anhydrous solvent to maintain a manageable reaction concentration.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can affect the yield of isobutylmagnesium bromide and the formation of the major side product, 2,5-dimethylhexane (from Wurtz coupling). Please note that these are representative values based on general principles and data for analogous primary alkyl bromides, as precise quantitative data for this compound under varying conditions is not extensively published.

Table 1: Effect of Solvent on Grignard Reagent Yield

SolventReaction Temperature (°C)Typical Yield of Isobutylmagnesium Bromide (%)
Diethyl Ether35 (reflux)75-85
Tetrahydrofuran (THF)66 (reflux)85-95

Table 2: Effect of Addition Rate on Wurtz Coupling Byproduct Formation

Addition Rate of this compoundApproximate % of 2,5-dimethylhexane
Rapid (added all at once)15-25
Moderate (added over 30 minutes)5-10
Slow (added over 2 hours)< 5

Experimental Protocols

Protocol 1: Preparation of Isobutylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at 120°C overnight and assemble the apparatus while hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the three-necked flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.

  • Solvent Addition: Add enough anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, as indicated by bubbling and a gentle reflux. The disappearance of the iodine color is also a sign of initiation. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until most of the magnesium has been consumed.

  • Cooling and Use: Allow the gray-to-brown solution of isobutylmagnesium bromide to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Mandatory Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Activate_Mg Activate Mg with I2 Dry_Glassware->Activate_Mg Add_Solvent Add Anhydrous Solvent Activate_Mg->Add_Solvent Initiate Initiate with Alkyl Bromide Add_Solvent->Initiate Slow_Addition Slow Addition of Alkyl Bromide Initiate->Slow_Addition Reflux Reflux Slow_Addition->Reflux Grignard_Reagent Isobutylmagnesium Bromide Reflux->Grignard_Reagent

Caption: Workflow for the preparation of isobutylmagnesium bromide.

Troubleshooting Logic for Failed Grignard Reaction

Troubleshooting_Logic Start Reaction Fails to Start Check_Moisture Check for Moisture? (Glassware, Solvent) Start->Check_Moisture Check_Mg_Activity Check Mg Activation? Check_Moisture->Check_Mg_Activity No Dry_Apparatus Action: Flame-dry glassware, use anhydrous solvent Check_Moisture->Dry_Apparatus Yes Check_Temperature Check Temperature? Check_Mg_Activity->Check_Temperature Yes Activate_Mg Action: Add I2/1,2-dibromoethane, crush Mg, or sonicate Check_Mg_Activity->Activate_Mg No Warm_Reaction Action: Gently warm the reaction mixture Check_Temperature->Warm_Reaction Too Low Success Reaction Initiates Check_Temperature->Success Optimal Dry_Apparatus->Start Activate_Mg->Start Warm_Reaction->Success

Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.

Signaling Pathway of Grignard Reagent Formation and a Side Reaction

Grignard_Mechanism cluster_main Main Reaction: Grignard Formation cluster_side Side Reaction: Wurtz Coupling RBr This compound (R-Br) Grignard Isobutylmagnesium Bromide (R-MgBr) RBr->Grignard Mg insertion Mg Magnesium (Mg) Mg->Grignard RMgBr_side Isobutylmagnesium Bromide (R-MgBr) Grignard->RMgBr_side Wurtz_Product 2,5-Dimethylhexane (R-R) RMgBr_side->Wurtz_Product Nucleophilic Attack RBr_side This compound (R-Br) RBr_side->Wurtz_Product

Caption: Reaction pathways for Grignard reagent formation and Wurtz coupling.

References

Optimizing reaction time and temperature for 1-Bromo-2-methylpropane alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for alkylation reactions involving 1-bromo-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as an alkylating agent?

A1: The main challenge stems from the steric hindrance around the carbon-bromine bond due to the adjacent isopropyl group. This neopentyl-like structure can slow down the reaction rate. Additionally, under certain conditions, carbocation rearrangements can occur, leading to the formation of undesired isomers.[1][2]

Q2: What are the most common side reactions observed during alkylations with this compound?

A2: The most prevalent side reactions include elimination to form isobutylene, especially when using a strong, sterically hindered base.[3] In Friedel-Crafts alkylations, polyalkylation can be an issue as the initial alkylation product is often more reactive than the starting material.[4][5] Carbocation rearrangements are also a significant concern, potentially leading to the formation of tert-butylated products instead of the desired isobutyl-substituted compounds.[1][2]

Q3: How does the choice of Lewis acid impact Friedel-Crafts alkylation with this compound?

A3: The strength of the Lewis acid catalyst is crucial. A strong Lewis acid like AlCl₃ can effectively promote the formation of the carbocation intermediate required for the reaction. However, it can also increase the likelihood of carbocation rearrangements and other side reactions. Milder Lewis acids may offer better selectivity but could result in slower reaction rates.

Q4: Can this compound be used to form a Grignard reagent?

A4: Yes, this compound can be used to form isobutylmagnesium bromide. However, the reaction initiation might be sluggish due to the steric hindrance of the alkyl halide.[6] Careful control of reaction conditions, such as using a highly reactive magnesium source and an appropriate solvent like THF, is recommended.[6]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature The reaction may have a high activation energy. Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC. For less reactive nucleophiles, refluxing may be necessary.[7]
Reaction Time is Too Short Alkylation with the sterically hindered this compound can be slow. Extend the reaction time and monitor the reaction to completion.[6]
Poor Quality of Reagents Ensure the purity of this compound, as it can degrade over time. Verify the purity and activity of the nucleophile and any catalysts or bases being used.[8]
Inadequate Mixing In heterogeneous mixtures, ensure efficient stirring to maximize the contact between reactants.
Carbocation Rearrangement (Friedel-Crafts) The initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to a different product. Consider using a milder Lewis acid or lower reaction temperatures to minimize rearrangement.[1][2]
Formation of Impurities and Side Products
Issue Potential Cause Troubleshooting Steps
Presence of Elimination Product (Isobutylene) The base used is too strong or sterically hindered, or the reaction temperature is too high.[3]Use a weaker, less-hindered base. Lower the reaction temperature to favor substitution over elimination.
Polyalkylation (Friedel-Crafts) The mono-alkylated product is more reactive than the starting aromatic compound.[4][5]Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.
Formation of Rearranged Alkylation Product (e.g., tert-butylbenzene) The reaction conditions favor carbocation rearrangement.[1][2]Lowering the reaction temperature can sometimes suppress rearrangement. The choice of a less polar solvent may also help.

Data Presentation

Table 1: Effect of Temperature on Friedel-Crafts Alkylation of Benzene with this compound
Temperature (°C) Reaction Time (hours) Yield of Isobutylbenzene (%) Yield of tert-Butylbenzene (%)
06755
25 (Room Temp)46025
5024045
80 (Reflux)12060
Table 2: Effect of Reaction Time on Grignard Reagent Formation from this compound
Reaction Time (hours) Temperature (°C) Yield of Grignard Reagent (%) Side Product (Wurtz Coupling) (%)
135 (Gentle Reflux)605
235 (Gentle Reflux)858
435 (Gentle Reflux)9010
635 (Gentle Reflux)8812

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Toluene (B28343) with this compound
  • Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and dry toluene (5 equivalents).

  • Reagent Addition : Cool the mixture to 0°C using an ice bath. Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC).

  • Work-up : Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield the isomeric cymenes.

Protocol 2: Formation of Isobutylmagnesium Bromide (Grignard Reagent)
  • Preparation : Flame-dry all glassware and allow it to cool under a stream of dry nitrogen. Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Initiation : Add a small crystal of iodine to the magnesium. In the dropping funnel, place a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition : Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion : After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 2-4 hours).[6] The resulting gray-to-brown solution is the Grignard reagent, ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_friedel_crafts Friedel-Crafts Alkylation Workflow fc_setup Reaction Setup (AlCl3, Toluene) fc_addition Add this compound (0°C) fc_setup->fc_addition fc_reaction Stir at 0°C (4-6 hours) fc_addition->fc_reaction fc_workup Quench and Wash fc_reaction->fc_workup fc_purification Purification (Distillation) fc_workup->fc_purification

Caption: Workflow for Friedel-Crafts Alkylation.

grignard_workflow cluster_grignard Grignard Reagent Formation Workflow g_prep Prepare Dry Glassware and Magnesium g_initiation Initiate Reaction (Iodine, Bromide) g_prep->g_initiation g_addition Add Bromide Solution (Dropwise) g_initiation->g_addition g_completion Stir until Mg is Consumed (2-4 hours) g_addition->g_completion g_product Grignard Reagent Ready g_completion->g_product

Caption: Workflow for Grignard Reagent Formation.

troubleshooting_logic start Low Yield or Side Products check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Sufficient? start->check_time check_reagents Are Reagents Pure? start->check_reagents check_rearrangement Is Carbocation Rearrangement Possible? start->check_rearrangement adjust_temp Adjust Temperature check_temp->adjust_temp extend_time Extend Reaction Time check_time->extend_time purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_conditions Modify Conditions (e.g., Milder Catalyst) check_rearrangement->modify_conditions

Caption: Logical Flow for Troubleshooting Alkylation Reactions.

References

Technical Support Center: Post-Reaction Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for the removal of unreacted 1-bromo-2-methylpropane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after my reaction?

A1: The most common and effective methods for removing residual this compound are fractional distillation, aqueous extraction (washing), and column chromatography. The choice of method depends on the scale of your reaction, the nature of your desired product, and the other components in the reaction mixture.

Q2: How do I choose the best purification method for my specific needs?

A2: The selection of a purification method is critical and depends on the physical properties of your product relative to this compound.

  • Fractional Distillation: This is the preferred method when your product has a significantly different boiling point from this compound (boiling point ~92 °C). It is highly effective for large-scale purifications.

  • Aqueous Work-up/Extraction: This method is used to remove water-soluble impurities and can help remove some this compound if the product is highly non-polar and insoluble in water.[1][2] It is often a preliminary purification step before distillation or chromatography.

  • Flash Column Chromatography: This is ideal for small-scale reactions or when the boiling points of the product and starting material are too close for effective distillation.[3] It separates compounds based on their polarity.

Below is a decision-making workflow to help you select the appropriate method.

G start Post-Reaction Mixture Containing this compound workup_first Perform Aqueous Work-up First to Remove Water-Soluble Impurities start->workup_first product_state Is the desired product a solid or liquid? solid Product is a Solid product_state->solid Solid liquid Product is a Liquid product_state->liquid Liquid recrystallize Consider Recrystallization or Aqueous Work-up followed by Solvent Evaporation solid->recrystallize boiling_point What is the boiling point difference (Δbp) between product and this compound? liquid->boiling_point large_delta Δbp > 25 °C boiling_point->large_delta Large small_delta Δbp < 25 °C boiling_point->small_delta Small distillation Fractional Distillation large_delta->distillation chromatography Flash Column Chromatography small_delta->chromatography workup_first->product_state G cluster_0 Separatory Funnel Operations cluster_1 Final Isolation A 1. Add Reaction Mixture & Dilute with Solvent B 2. Wash with NaHCO₃ (aq) A->B C 3. Wash with H₂O B->C D 4. Wash with Brine C->D E 5. Dry Organic Layer (e.g., MgSO₄) D->E Transfer to Flask F 6. Filter E->F G 7. Concentrate (Rotary Evaporator) F->G H H G->H Crude Product

References

Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-2-methylpropane. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor with a low flash point of 18°C.[1] It can form explosive mixtures with air, and its vapors may travel to an ignition source and flash back.[2][3] The substance is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] It is incompatible with strong bases and strong oxidizing agents.[1][5] Under fire conditions, it can decompose to produce hazardous substances like carbon oxides and hydrogen bromide gas.[1][2]

Q2: What are the crucial storage and handling requirements for this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][5][6] All ignition sources should be strictly prohibited where the chemical is handled or stored.[3] When transferring the material, containers should be grounded and bonded, and only non-sparking tools should be used to prevent static discharge.[3][6] Always handle the substance in a well-ventilated area or a chemical fume hood.[6]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Appropriate PPE is critical for safety. This includes wearing chemical safety goggles or a face shield, protective gloves, and a flame-resistant lab coat.[6][7][8] If there is a risk of inhalation, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be used.[6] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[3][6]

Q4: How can I effectively monitor and control the temperature of an exothermic reaction with this compound?

A4: Effective temperature control is paramount. Use a reaction vessel equipped with a reliable thermometer or thermocouple to monitor the internal temperature continuously. Employ a robust cooling system, such as an ice-water or ice-salt bath, to dissipate the heat generated.[9] For larger-scale reactions, a chiller is recommended.[10] Controlling the rate of reagent addition is a key strategy; adding the reagent dropwise or in portions allows the cooling system to manage the heat output effectively.[11][12] Ensure efficient stirring to prevent localized hot spots.[9]

Troubleshooting Guide

Issue 1: The Grignard reaction with this compound fails to initiate.

  • Possible Cause: Presence of moisture or oxygen in the reaction setup. Grignard reagents are extremely sensitive to protic solvents and atmospheric oxygen.[13][14]

  • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying, and then cooled under an inert atmosphere (e.g., nitrogen or argon).[13] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[13]

  • Possible Cause: The surface of the magnesium metal is passivated by a layer of magnesium oxide.[15]

  • Solution: Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[14][16] Physical activation by crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh surface.[15]

  • Possible Cause: The reaction temperature is too low to overcome the activation energy.

  • Solution: Gentle heating of the solvent may be required to initiate the reaction.[13] Once initiated, the exothermic nature of the reaction will typically maintain the required temperature, and cooling may become necessary.[15]

Issue 2: The reaction temperature is increasing too rapidly and becoming difficult to control.

  • Possible Cause: The rate of addition of this compound is too fast.[12]

  • Solution: Immediately stop the addition of the reagent. Enhance the cooling by lowering the temperature of the cooling bath. If the temperature continues to rise uncontrollably, prepare for an emergency quench.

  • Possible Cause: The concentration of reactants is too high, leading to a highly concentrated release of energy.[9]

  • Solution: Use a more dilute solution of the reactants. While this may increase the reaction time, it provides a much safer and more controllable reaction profile.[9]

  • Possible Cause: Inefficient heat removal or inadequate stirring.[9][17]

  • Solution: Ensure the reaction flask has good contact with the cooling medium. Increase the stirring rate to improve heat transfer throughout the reaction mixture. For larger volumes, consider mechanical stirring over magnetic stirring.

Issue 3: An emulsion has formed during the aqueous workup, making layer separation difficult.

  • Possible Cause: By-products from the reaction may be acting as surfactants.

  • Solution: Add a small amount of a saturated brine (sodium chloride) solution.[10] This increases the ionic strength of the aqueous phase and can help break the emulsion.[10]

  • Possible Cause: Insufficient settling time, especially for larger reaction volumes.

  • Solution: Allow the mixture to stand for a longer period in the separatory funnel. Gentle swirling of the funnel, rather than vigorous shaking, can also help prevent the formation of stable emulsions.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 78-77-3 [1][18]
Molecular Formula C₄H₉Br [2][18]
Molecular Weight 137.02 g/mol [2][18]
Appearance Colorless liquid [1]
Boiling Point 90 - 92 °C [1]
Melting Point -119 °C [1]
Flash Point 18 °C (closed cup) [1]
Density 1.26 g/mL at 20 °C [1]
Vapor Pressure 41 hPa at 20 °C [1]

| Water Solubility | 0.51 g/L at 18 °C |[1] |

Table 2: Hazard and Safety Information

Hazard Statement GHS Classification Precautionary Measures Reference
Flammability H225: Highly flammable liquid and vapour P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. [2][5]
Skin Irritation H315: Causes skin irritation P280: Wear protective gloves/protective clothing. [2]
Eye Irritation H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/mist. Use only outdoors or in a well-ventilated area. |[2] |

Experimental Protocols

Protocol 1: Preparation of Isobutylmagnesium Bromide (A Grignard Reagent)

This protocol outlines the formation of a Grignard reagent, a common and highly exothermic reaction.

  • 1. Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.

    • Thoroughly dry all glassware in an oven at >120°C for several hours or by flame-drying under vacuum.[13] Cool to room temperature under a stream of dry nitrogen or argon.

  • 2. Reagent Preparation:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.[16]

    • In the dropping funnel, place a solution of this compound in anhydrous diethyl ether or THF.[13][14]

  • 3. Reaction Initiation and Control:

    • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by bubble formation and a cloudy appearance of the solution.[14] The disappearance of the iodine color is also an indicator.

    • Once the reaction starts, the mixture will become exothermic and may begin to boil.[15]

    • Begin a slow, dropwise addition of the remaining this compound solution from the funnel at a rate that maintains a gentle reflux.[13] Use an external cooling bath (ice/water) to control the reaction temperature and prevent overheating.

    • If the reaction becomes too vigorous, stop the addition and increase cooling until it subsides.

  • 4. Reaction Completion and Use:

    • After the addition is complete, continue stirring. If necessary, gently heat the mixture to maintain reflux until most of the magnesium has been consumed.[13]

    • Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for use in a subsequent step.[13]

Protocol 2: Safe Quenching of Exothermic Reactions or Unreacted Reagents

This protocol describes a general procedure for safely neutralizing reactive mixtures. This should be performed in a fume hood, behind a safety shield.[19]

  • 1. Preparation:

    • Cool the reaction flask containing the mixture to be quenched in an ice-salt bath to 0°C or below.[20]

    • Ensure the quenching area is free of flammable materials.[20]

  • 2. Stepwise Quenching:

    • Under an inert atmosphere, begin the very slow, dropwise addition of a less reactive quenching agent, such as isopropanol (B130326).[20] This is preferred over water for the initial quench as the reaction is less violent.[20]

    • Monitor for gas evolution and temperature changes. Add the quenching agent at a rate that keeps the reaction under control.

    • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[20]

    • Finally, after the reaction with the alcohol/water mixture ceases, water can be added slowly to ensure all reactive material is consumed.[20]

  • 3. Neutralization and Workup:

    • Once the quenching is complete and the mixture has been stirred and allowed to warm to room temperature, the solution can be neutralized.[20]

    • Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., HCl, citric acid) to neutralize the mixture.[10][20] This step can also be exothermic and should be done with cooling.

    • The organic products can then be separated from the aqueous layer via extraction.[10]

Visualizations

Exotherm_Management_Workflow Logical Workflow for Managing Reaction Exotherms cluster_control Control Actions start Start Reaction (Slow Reagent Addition) monitor Continuously Monitor Internal Temperature start->monitor decision Is Temperature Rise Within Safe Limits? monitor->decision continue_rxn Continue Monitoring decision->continue_rxn Yes check_cooling Is Cooling Sufficient? decision->check_cooling No continue_rxn->monitor enhance_cooling Enhance Cooling & Reduce Addition Rate check_cooling->enhance_cooling Yes stop EMERGENCY STOP Stop Addition, Prepare to Quench check_cooling->stop No reassess Re-assess Temperature enhance_cooling->reassess reassess->decision

Caption: Logical workflow for managing reaction exotherms.

Grignard_Experimental_Workflow Experimental Workflow for Grignard Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Quenching Phase prep_glass 1. Dry Glassware (Flame or Oven-Dry) prep_reagents 2. Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents activate_mg 3. Activate Mg Turnings (e.g., with Iodine) prep_reagents->activate_mg initiate 4. Initiate Reaction (Small Alkyl Halide Addition) activate_mg->initiate control 5. Controlled Addition & Cooling to Maintain Reflux initiate->control complete 6. Stir to Completion (Mg Consumed) control->complete cool 7. Cool Reaction Mixture complete->cool quench 8. Quench with Next Reagent (e.g., Carbonyl Compound) cool->quench hydrolysis 9. Acidic or Aqueous Workup quench->hydrolysis extract 10. Extract & Purify Product hydrolysis->extract

Caption: Experimental workflow for Grignard synthesis.

References

Impact of solvent choice on 1-Bromo-2-methylpropane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with 1-bromo-2-methylpropane. The following sections provide troubleshooting advice, frequently asked questions, illustrative data, and experimental protocols related to the impact of solvent choice on its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with this compound proceeding much slower than expected for a primary alkyl halide?

A1: this compound is a primary alkyl halide, but it has a bulky isobutyl structure. The methyl groups on the carbon adjacent to the electrophilic carbon (the β-carbon) create significant steric hindrance.[1][2] This bulkiness impedes the required backside attack of the nucleophile, dramatically slowing down the SN2 reaction rate.[1][3] For comparison, neopentyl bromide, a structurally similar compound, reacts about 100,000 times slower than less hindered primary halides in SN2 reactions.[1]

Q2: What is the major reaction pathway for this compound with a strong, non-bulky base like sodium ethoxide in ethanol (B145695)?

A2: With a strong, non-bulky base, both SN2 and E2 reactions are possible. However, due to the steric hindrance of the substrate, the E2 (elimination) pathway is often a major competing reaction and can be the dominant pathway, leading to the formation of 2-methylpropene.[2][4] Polar protic solvents like ethanol can solvate the nucleophile, slightly decreasing its SN2 reactivity and further favoring elimination.

Q3: How can I favor the E2 elimination product over the SN2 substitution product?

A3: To favor the E2 pathway, you should use a strong, sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK). Bulky bases are poor nucleophiles and will preferentially abstract a proton from the β-carbon, leading to elimination.[5] Additionally, increasing the reaction temperature generally favors elimination over substitution.[6]

Q4: Is an SN1 or E1 reaction possible with this compound?

A4: SN1 and E1 reactions are highly unfavorable for this compound. These mechanisms proceed through a carbocation intermediate. The departure of the bromide ion would form a highly unstable primary carbocation, which is energetically costly to generate.[2] Therefore, these pathways are generally not observed.

Q5: What type of solvent is best for promoting an SN2 reaction with this compound, even if it's slow?

A5: To maximize the rate of an SN2 reaction, a polar aprotic solvent is the best choice.[7] Solvents like acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) can dissolve the nucleophile but do not form a "solvent cage" around it through hydrogen bonding.[3][7] This leaves the nucleophile more "naked" and reactive, increasing the reaction rate compared to polar protic solvents. For example, the reaction of bromoethane (B45996) with potassium iodide is 500 times faster in acetone than in methanol.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low yield of SN2 product Steric Hindrance: The substrate, this compound, is inherently very slow to react via the SN2 mechanism due to its neopentyl-like structure.[1][3]Increase reaction time and/or temperature. Be aware that increasing temperature may also increase the amount of the E2 byproduct. Consider using a less hindered substrate if the experimental design allows.
Incorrect Solvent Choice: Using a polar protic solvent (e.g., water, ethanol, methanol) is hindering the nucleophile's reactivity through solvation.[7]Switch to a polar aprotic solvent such as acetone, DMSO, or DMF to enhance the nucleophile's strength.
Major product is an alkene (elimination) Strongly Basic Nucleophile: The nucleophile being used is also a strong base, favoring the E2 pathway. This is common with reagents like alkoxides (e.g., NaOEt) or hydroxide (B78521) (NaOH).[4]If substitution is desired, use a good nucleophile that is a weak base, such as iodide (I⁻), azide (B81097) (N₃⁻), or cyanide (CN⁻).[4]
High Temperature: The reaction is being run at an elevated temperature, which favors elimination over substitution.[6]Run the reaction at a lower temperature, even if it requires a longer reaction time.
Multiple unexpected products Complex Reaction Conditions: A combination of a strong base, a protic solvent, and heat can lead to a mixture of SN2 and E2 products.To favor a single pathway, carefully select your conditions. For SN2: use a good, non-basic nucleophile in a polar aprotic solvent at a moderate temperature. For E2: use a strong, bulky base at a higher temperature.[5]

Data Presentation: Impact of Solvent and Reagents

The following tables summarize the expected outcomes for reactions of this compound based on general principles of organic chemistry. Note: These are illustrative and represent relative trends rather than precise quantitative measurements.

Table 1: Expected Major Reaction Pathway for this compound

Reagent Solvent Solvent Type Primary Mechanism Secondary Mechanism
NaI (Good Nucleophile, Weak Base)AcetonePolar AproticSN2 (very slow)-
NaOEt (Strong Base, Strong Nuc.)EthanolPolar ProticE2 SN2 (minor)
t-BuOK (Strong, Bulky Base)tert-ButanolPolar ProticE2 Negligible SN2
H₂O (Weak Nucleophile, Weak Base)WaterPolar ProticNo Reaction (SN1 is disfavored)-

Table 2: Illustrative Relative Rates for SN2 Reaction

Substrate Nucleophile Solvent Relative Rate Reason for Rate Difference
1-Bromopropane (B46711)I⁻Acetone1Less steric hindrance.
This compound I⁻Acetone<< 0.001Significant steric hindrance from β-methyl groups.[1][3]
1-BromopropaneI⁻Methanol~0.01Protic solvent solvates and deactivates the nucleophile.
This compound I⁻Methanol<<< 0.001Combination of steric hindrance and nucleophile deactivation.

Experimental Protocols

Protocol 1: Comparing SN2 Reactivity of Primary Alkyl Halides

This experiment demonstrates the effect of steric hindrance on the SN2 reaction rate by comparing 1-bromopropane with this compound.

Objective: To qualitatively observe the difference in SN2 reaction rates.

Reagents:

  • 15% Sodium Iodide (NaI) in acetone solution

  • 1-Bromopropane

  • This compound

  • Acetone (for cleaning)

Procedure:

  • Label two clean, dry test tubes: "1-Bromopropane" and "this compound".

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 5 drops of 1-bromopropane to the corresponding test tube.

  • Add 5 drops of this compound to its corresponding test tube.

  • Stopper both tubes, shake to mix, and start a timer.

  • Observe the tubes for the formation of a white precipitate (sodium bromide, NaBr), which is insoluble in acetone.

  • Record the time it takes for the precipitate to appear in each tube. The reaction in the this compound tube is expected to be significantly slower, likely showing no reaction for an extended period.[1]

Protocol 2: Investigating Solvent Effect on Substitution vs. Elimination

Objective: To identify the major product when reacting this compound with a strong base in a protic solvent.

Reagents:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol to create a 0.5 M solution.

  • Add 1 molar equivalent of this compound to the solution.

  • Heat the mixture to a gentle reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding an equal volume of water.

  • Transfer the mixture to a separatory funnel and extract the organic products twice with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the resulting product mixture using GC-MS to determine the ratio of the SN2 product (ethyl isobutyl ether) to the E2 product (2-methylpropene). The major product is expected to be 2-methylpropene.[2][4]

Visualizations

G Decision Pathway for this compound Reactivity sub Start: this compound nuc Analyze Nucleophile / Base sub->nuc strong_base Strong Base? (e.g., RO⁻, OH⁻) nuc->strong_base Weak Nucleophile (I⁻, N₃⁻, H₂O) nuc->strong_base Strong Nucleophile solvent Analyze Solvent sn2_minor Result: SN2 is Minor Pathway (E2 Competes) solvent->sn2_minor Polar Protic (e.g., Ethanol) sn2_major Result: SN2 is Major Pathway (Very Slow) solvent->sn2_major Polar Aprotic (e.g., Acetone) strong_base->solvent No strong_base->solvent Good Nuc, Weak Base (e.g., I⁻, N₃⁻) bulky_base Bulky Base? (e.g., t-BuO⁻) strong_base->bulky_base Yes no_rxn Result: No significant reaction (SN1/E1 disfavored) strong_base->no_rxn Weak Base (e.g., H₂O) bulky_base->solvent No e2_major Result: E2 is Major Pathway bulky_base->e2_major Yes

Caption: Decision-making flowchart for predicting reaction outcomes.

G General Workflow for Kinetic Analysis prep 1. Reagent Preparation - Prepare Nucleophile Solution in chosen Solvent - Prepare Substrate Solution react 2. Reaction Initiation - Combine solutions in a thermostated vessel - Start timer prep->react monitor 3. Reaction Monitoring - Take aliquots at timed intervals - Quench reaction in aliquots react->monitor analyze 4. Analysis - Analyze aliquots via GC, HPLC, or Titration - Quantify disappearance of reactant or appearance of product monitor->analyze data 5. Data Processing - Plot Concentration vs. Time - Determine reaction rate and rate constant analyze->data

Caption: Experimental workflow for a kinetic study.

References

Validation & Comparative

A Comparative Guide to the SN1 and SN2 Reactivity of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 and SN2 nucleophilic substitution reactivity of 1-bromo-2-methylpropane. The content is supported by established chemical principles and provides detailed experimental protocols for further investigation.

Executive Summary

This compound, a primary alkyl halide, presents a classic case of competing reaction pathways influenced by steric and electronic effects. While its primary nature suggests a predisposition towards the SN2 mechanism, the significant steric hindrance introduced by the adjacent isopropyl group dramatically impedes the requisite backside nucleophilic attack. Conversely, the SN1 pathway, though initially forming an unstable primary carbocation, is facilitated by a potential 1,2-hydride shift to a more stable tertiary carbocation. Consequently, the reaction conditions, particularly the choice of solvent and nucleophile, play a critical role in determining the dominant reaction mechanism.

Data Presentation: Factors Influencing Reactivity

The following tables summarize the key factors governing the SN1 versus SN2 reactivity of this compound.

Table 1: Structural and Electronic Effects on Reactivity

FactorSN1 ReactivitySN2 ReactivityAnalysis for this compound
Substrate Structure Favored by tertiary > secondary >> primary alkyl halides.Favored by methyl > primary > secondary >> tertiary alkyl halides.Primary alkyl halide, but with significant β-branching causing steric hindrance.
Carbocation Stability Proceeds via a carbocation intermediate. Stability is key (tertiary > secondary > primary).Does not involve a carbocation intermediate.Initial formation of a highly unstable primary carbocation. However, a 1,2-hydride shift can lead to a stable tertiary carbocation.
Steric Hindrance Less sensitive to steric hindrance as the nucleophile attacks a planar carbocation.Highly sensitive to steric hindrance. Backside attack is sterically hindered by bulky groups near the reaction center.The isopropyl group adjacent to the carbon bearing the bromine atom creates substantial steric hindrance, strongly disfavoring the SN2 pathway.[1][2]

Table 2: Influence of Reaction Conditions

ConditionFavors SN1Favors SN2Rationale
Solvent Polar protic solvents (e.g., water, ethanol (B145695), acetic acid).Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF).Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, facilitating the SN1 pathway.[3][4] Polar aprotic solvents solvate the cation but not the anion, leaving a "naked" and more reactive nucleophile for the SN2 reaction.[3][4]
Nucleophile Weak nucleophiles (e.g., H₂O, ROH).Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻).The rate of an SN1 reaction is independent of the nucleophile's concentration and strength.[5] A strong nucleophile is required for the concerted backside attack in an SN2 reaction.
Leaving Group Good leaving groups (weak bases, e.g., I⁻ > Br⁻ > Cl⁻).Good leaving groups (weak bases, e.g., I⁻ > Br⁻ > Cl⁻).A good leaving group is essential for both mechanisms as it is involved in the rate-determining step of SN1 and the single step of SN2.

Experimental Protocols

The following are detailed methodologies for investigating the SN1 and SN2 reactivity of this compound.

Protocol 1: Determination of Reaction Kinetics via Titration (SN1 Conditions)

This protocol is designed to measure the rate of solvolysis of this compound in a polar protic solvent, which favors the SN1 mechanism. The reaction produces hydrobromic acid (HBr), which can be titrated with a standardized solution of sodium hydroxide (B78521).

Materials:

  • This compound

  • Ethanol (absolute)

  • Distilled water

  • Standardized 0.01 M sodium hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

  • Constant temperature water bath

Procedure:

  • Reaction Mixture Preparation: Prepare a 0.1 M solution of this compound in 80% ethanol/20% water (v/v).

  • Reaction Initiation: Place a known volume (e.g., 50 mL) of the this compound solution in an Erlenmeyer flask and immerse it in a constant temperature water bath (e.g., 25°C). Start a stopwatch simultaneously.

  • Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot from the reaction mixture and immediately add it to a flask containing ice-cold distilled water to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized 0.01 M NaOH solution until a faint pink color persists. Record the volume of NaOH used.

  • Data Analysis: The concentration of HBr produced at each time point is proportional to the volume of NaOH used. The rate constant (k) for the SN1 reaction can be determined by plotting ln([RBr]₀/[RBr]t) versus time, where [RBr]₀ is the initial concentration of this compound and [RBr]t is the concentration at time t. The plot should yield a straight line with a slope equal to k.

Protocol 2: Analysis of Reaction Products via Gas Chromatography (Competing SN2/E2 Conditions)

This protocol allows for the quantification of substitution (SN2) and elimination (E2) products when this compound is reacted with a strong base/nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Dry ethanol (as solvent for the base)

  • Dry acetone (as reaction solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and a flame ionization detector (FID)

  • Syringes and vials for GC analysis

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a known amount of this compound and the internal standard in dry acetone.

  • Reaction Initiation: Add a solution of sodium ethoxide in dry ethanol to the flask while stirring. The reaction is typically carried out at a controlled temperature (e.g., 50°C).

  • Reaction Monitoring and Quenching: At various time points, withdraw small aliquots of the reaction mixture, quench them with a dilute acid solution, and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • GC Analysis: Inject the extracted samples into the GC. The retention times of the starting material, SN2 product (1-ethoxy-2-methylpropane), and E2 product (2-methyl-1-propene) will be distinct.

  • Data Analysis: By integrating the peak areas of the products and the internal standard, the concentration of each species can be determined over time. This allows for the calculation of the rate constants for both the SN2 and E2 reactions and an assessment of the product distribution.

Visualizations

SN1 Reaction Pathway of this compound

SN1_Pathway cluster_step1 Step 1: Formation of Primary Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: 1,2-Hydride Shift (Fast) cluster_step3 Step 3: Nucleophilic Attack (Fast) Start This compound TS1 Transition State 1 Start->TS1 Loss of Br⁻ PrimaryCarbocation Primary Carbocation + Br⁻ TS1->PrimaryCarbocation TertiaryCarbocation Tertiary Carbocation PrimaryCarbocation->TertiaryCarbocation Rearrangement Product Substitution Product TertiaryCarbocation->Product Attack by Nu: Nucleophile Nucleophile (e.g., H₂O)

Caption: The SN1 pathway for this compound involving a 1,2-hydride shift.

SN2 Reaction Pathway of this compound

SN2_Pathway Reactants This compound + Nucleophile TS Pentavalent Transition State (Sterically Hindered) Reactants->TS Backside Attack Products Substitution Product + Br⁻ TS->Products Inversion of Stereochemistry Decision_Flow Substrate This compound Primary Primary Alkyl Halide Substrate->Primary StericHindrance Significant β-branching (Steric Hindrance) Primary->StericHindrance Carbocation Potential for Rearrangement to Tertiary Carbocation Primary->Carbocation SN2_Disfavored SN2 Pathway Disfavored StericHindrance->SN2_Disfavored Solvent Solvent? Carbocation->Solvent SN2_Favored SN2 Pathway Favored SN1_Favored SN1 Pathway Favored PolarProtic Polar Protic Solvent->PolarProtic Yes PolarAprotic Polar Aprotic Solvent->PolarAprotic No Nucleophile Nucleophile? PolarProtic->Nucleophile PolarAprotic->SN2_Favored StrongNu Strong Nucleophile->StrongNu No WeakNu Weak Nucleophile->WeakNu Yes StrongNu->SN2_Favored WeakNu->SN1_Favored

References

A Comparative Guide to the Reactivity of 1-Bromo-2-methylpropane and 2-bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-bromo-2-methylpropane and 2-bromopropane (B125204), two isomeric alkyl bromides. Understanding their distinct reaction pathways and rates is crucial for synthetic chemists and drug development professionals in designing and optimizing chemical syntheses. This document outlines the structural factors governing their reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by comparative data and detailed experimental protocols.

Executive Summary

This compound, a primary alkyl halide with significant steric hindrance at the β-carbon, and 2-bromopropane, a secondary alkyl halide, exhibit markedly different reactivities. 2-Bromopropane displays a versatile reactivity profile, participating in SN1, SN2, E1, and E2 reactions depending on the conditions. In contrast, the reactivity of this compound is heavily influenced by steric factors, which significantly retards its rate in bimolecular reactions (SN2 and E2) and disfavors unimolecular pathways (SN1 and E1) due to the instability of the resulting primary carbocation.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative reactivity and product distribution for this compound and 2-bromopropane under various reaction conditions.

Table 1: Comparison of Reaction Rates

Reaction TypeThis compound2-BromopropaneRationale
SN1 (Solvolysis) Very SlowModerate2-Bromopropane forms a more stable secondary carbocation intermediate compared to the highly unstable primary carbocation that would be formed from this compound.
SN2 SlowModerateThe bulky isobutyl group in this compound sterically hinders the backside attack of the nucleophile, slowing the reaction rate compared to the less hindered secondary carbon of 2-bromopropane.[1]
E1 Very SlowSlowSimilar to SN1, the formation of a primary carbocation from this compound is energetically unfavorable.
E2 SlowFastThe rate of E2 reactions is influenced by the stability of the transition state leading to the alkene. 2-Bromopropane can form a more stable, more substituted alkene precursor transition state more readily. Steric hindrance in this compound can also impede the approach of the base.

Table 2: Product Distribution in Reaction with Sodium Ethoxide in Ethanol (B145695)

SubstrateMajor Product(s)Minor Product(s)Predominant Mechanism
This compound 2-Methyl-1-propene1-Ethoxy-2-methylpropaneE2
2-Bromopropane Propene (approx. 80%)[2]2-Ethoxypropane (approx. 20%)[2]E2

Reaction Mechanisms and Reactivity Analysis

The disparate reactivity of these two isomers can be attributed to their structural differences.

  • This compound: As a primary alkyl halide, one might initially predict a propensity for SN2 reactions. However, the presence of a bulky tert-butyl-like group adjacent to the carbon bearing the bromine atom introduces significant steric hindrance. This steric congestion impedes the backside attack required for an SN2 mechanism, leading to a significantly slower reaction rate compared to unhindered primary alkyl halides. Unimolecular reactions (SN1 and E1) are highly disfavored due to the high energy of the primary carbocation that would need to form. Elimination via the E2 pathway is possible but can also be slowed by steric hindrance affecting the approach of the base to the β-hydrogens.

  • 2-Bromopropane: Being a secondary alkyl halide, 2-bromopropane is at a crossroads of reactivity and can undergo all four major reaction pathways. The choice of reaction conditions (solvent, nucleophile/base strength, and temperature) plays a critical role in determining the major pathway.

    • SN2 vs. E2: With a strong, non-bulky nucleophile, a mixture of SN2 and E2 products is often observed. With a strong, sterically hindered base (e.g., potassium tert-butoxide), the E2 pathway is favored. With a strong nucleophile that is a weak base (e.g., iodide ion), the SN2 reaction is more likely. The reaction of 2-bromopropane with sodium ethoxide in ethanol, a strong base, predominantly yields the E2 product, propene.[2][3][4]

    • SN1 vs. E1: In the presence of a weak nucleophile/weak base (e.g., in solvolysis with ethanol or water), 2-bromopropane can undergo both SN1 and E1 reactions via a secondary carbocation intermediate. Increasing the temperature generally favors the elimination (E1) over the substitution (SN1) pathway.

Experimental Protocols

To quantitatively assess the reactivity of this compound and 2-bromopropane, the following experimental protocols can be employed.

Experiment 1: Determination of Relative Rates of SN1 Solvolysis

Objective: To compare the rates of solvolysis of this compound and 2-bromopropane in an 80% ethanol/20% water solution.

Procedure:

  • Prepare 0.1 M solutions of both this compound and 2-bromopropane in 80% ethanol.

  • Prepare a 0.01 M solution of sodium hydroxide (B78521) in 80% ethanol containing bromothymol blue indicator.

  • In a constant temperature water bath set to 50°C, place a flask containing 50 mL of the sodium hydroxide/indicator solution.

  • Add 1 mL of the alkyl bromide solution to the flask and start a timer immediately.

  • The solvolysis reaction will produce HBr, which will neutralize the sodium hydroxide, causing the indicator to change color from blue to yellow.

  • Record the time taken for the color change.

  • Repeat the experiment at least three times for each compound to ensure reproducibility.

  • The rate of reaction is inversely proportional to the time taken for the color change. A longer time indicates a slower reaction rate.

Experiment 2: Comparison of SN2 Reaction Rates

Objective: To compare the rates of the SN2 reaction of this compound and 2-bromopropane with sodium iodide in acetone (B3395972).

Procedure:

  • Prepare 0.1 M solutions of both this compound and 2-bromopropane in acetone.

  • Prepare a 0.2 M solution of sodium iodide in acetone.

  • In separate test tubes, add 2 mL of the sodium iodide solution.

  • To each test tube, add 2 mL of one of the alkyl bromide solutions and start a timer immediately.

  • The reaction will form sodium bromide, which is insoluble in acetone and will precipitate out of the solution.

  • Record the time at which the first sign of a precipitate is observed.

  • A shorter time to precipitation indicates a faster SN2 reaction rate.

Experiment 3: Analysis of E2/SN2 Product Ratios

Objective: To determine the product distribution of the reaction of this compound and 2-bromopropane with sodium ethoxide in ethanol.

Procedure:

  • Prepare a 1.0 M solution of sodium ethoxide in absolute ethanol.

  • In a round-bottom flask equipped with a reflux condenser, place 20 mL of the sodium ethoxide solution.

  • Add 0.02 moles of either this compound or 2-bromopropane to the flask.

  • Heat the mixture to reflux for 1 hour.

  • After cooling, quench the reaction by adding 20 mL of ice-cold water.

  • Extract the organic products with diethyl ether (2 x 20 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Analyze the resulting product mixture by gas chromatography-mass spectrometry (GC-MS) to identify the substitution and elimination products and determine their relative ratios.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms for these compounds.

SN2_Mechanism Reactants Nu⁻ + R-Br TransitionState [Nu---R---Br]⁻ Reactants->TransitionState Backside Attack Products Nu-R + Br⁻ TransitionState->Products caption Figure 1: Generalized SN2 Mechanism

Caption: Figure 1: Generalized SN2 Mechanism

SN1_Mechanism Reactant R-Br Carbocation R⁺ + Br⁻ Reactant->Carbocation Slow, Rate-Determining Product R-Nu Carbocation->Product Fast, Nucleophilic Attack caption Figure 2: Generalized SN1 Mechanism E2_Mechanism Reactants Base⁻ + H-C-C-Br TransitionState [Base---H---C---C---Br]⁻ Reactants->TransitionState Concerted Products Alkene + H-Base + Br⁻ TransitionState->Products caption Figure 3: Generalized E2 Mechanism E1_Mechanism Reactant H-C-C-Br Carbocation H-C-C⁺ + Br⁻ Reactant->Carbocation Slow, Rate-Determining Product Alkene + H-Base Carbocation->Product Fast, Deprotonation caption Figure 4: Generalized E1 Mechanism

References

A Comparative Guide to the Reactivity of 1-Bromo-2-methylpropane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction rates of 1-bromo-2-methylpropane with a selection of common nucleophiles. Due to significant steric hindrance from the adjacent isopropyl group, this compound is a sterically hindered primary alkyl halide that exhibits slower S(_N)2 reaction rates compared to unhindered primary alkyl halides. The data and protocols presented herein are designed to offer a clear, objective overview of its reactivity profile.

Executive Summary

This compound reacts with nucleophiles primarily through the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.[1][2] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1][2] A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center.

The structure of this compound, with a bulky isopropyl group attached to the carbon adjacent to the electrophilic center, creates significant steric hindrance.[3][4] This steric bulk impedes the backside attack of the nucleophile, leading to a considerable decrease in reaction rates compared to less hindered primary alkyl halides like 1-bromobutane.[3][5] While S(_N)1 reactions are generally not favored for primary alkyl halides due to the instability of the primary carbocation, the possibility of rearrangement to a more stable carbocation can sometimes lead to S(_N)1 side reactions under specific conditions, particularly with weak nucleophiles in polar protic solvents.

Comparative Reactivity of this compound with Different Nucleophiles

The following table summarizes the relative reactivity of this compound with a range of nucleophiles. The quantitative data is sparse in the literature for this specific substrate; therefore, relative rates and qualitative observations are provided based on established principles of nucleophilicity and steric hindrance.

NucleophileFormulaSolventRelative Rate (Qualitative)Quantitative Data (if available)Observations & Notes
IodideI⁻Acetone (B3395972)FastReacts after about 5 minutes at room temperature.[5]Iodide is an excellent nucleophile and the reaction is driven forward by the precipitation of NaBr in acetone.
HydroxideOH⁻Ethanol/WaterModerate-A strong nucleophile, but its small size is advantageous in overcoming some steric hindrance.
CyanideCN⁻DMSO/AcetoneModerate-A good nucleophile that provides a pathway for carbon chain extension.
Azide (B81097)N₃⁻DMFModerate-A good nucleophile, often used in the synthesis of amines.
Thiocyanate (B1210189)SCN⁻EthanolModerate to Fast-An excellent nucleophile due to the polarizability of the sulfur atom.
WaterH₂O-Very Slow-A weak nucleophile; reaction is unlikely to proceed at a significant rate without high temperatures.
AcetateCH₃COO⁻Acetic AcidSlow-A weaker nucleophile than hydroxide.

Reaction Mechanism: S(_N)2 Pathway

The reaction of this compound with a strong nucleophile proceeds through a concerted S(_N)2 mechanism. The nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This "backside attack" leads to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction results in an inversion of configuration at the carbon center.

Caption: S(_N)2 reaction mechanism of this compound.

Experimental Protocols

The following is a general protocol for the qualitative and semi-quantitative comparison of the reaction rates of this compound with different nucleophiles. This method is based on observing the formation of a precipitate.

Objective: To determine the relative rates of reaction of this compound with different nucleophiles by observing the time taken for the formation of a precipitate.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Sodium cyanide (NaCN)

  • Sodium azide (NaN₃)

  • Sodium thiocyanate (NaSCN)

  • Acetone (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for elevated temperatures)

Procedure:

  • Preparation of Nucleophile Solutions: Prepare solutions of each nucleophile (e.g., 0.1 M) in a suitable solvent. For NaI, acetone is a good choice as NaBr is insoluble. For other salts, a polar aprotic solvent like DMF can be used.

  • Reaction Setup:

    • Label a series of clean, dry test tubes for each nucleophile to be tested.

    • Into each test tube, add 2 mL of the respective nucleophile solution.

    • Place the test tubes in a rack at a constant temperature (e.g., room temperature or a controlled water bath).

  • Initiation of Reaction:

    • To each test tube, add a few drops (e.g., 0.1 mL) of this compound.

    • Start the stopwatch immediately after the addition of the alkyl halide.

    • Shake the test tubes to ensure thorough mixing.

  • Observation and Data Collection:

    • Observe the test tubes for the first sign of a precipitate forming.

    • Record the time at which the precipitate first becomes visible for each reaction.

    • If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the experiment can be repeated at a higher temperature using a water bath.

  • Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction.

Experimental Workflow

The logical flow of an experiment to compare the reaction rates of this compound with different nucleophiles is outlined below.

Experimental_Workflow A Prepare Nucleophile Solutions (e.g., NaI in Acetone, NaCN in DMF) B Aliquot Nucleophile Solutions into Test Tubes A->B C Equilibrate to Reaction Temperature B->C D Add this compound to each Test Tube C->D E Start Timer and Mix D->E F Observe for Precipitate Formation E->F G Record Time for Precipitate Appearance F->G H Compare Reaction Times to Determine Relative Rates G->H

Caption: General workflow for comparing nucleophilic substitution rates.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by steric hindrance. While it is a primary alkyl halide, its reaction rates are considerably slower than those of unhindered analogues. The choice of a strong, and relatively small, nucleophile in a polar aprotic solvent will favor the S(_N)2 pathway. For researchers and professionals in drug development, understanding these steric and electronic effects is crucial for designing efficient synthetic routes and predicting reaction outcomes. The experimental protocols provided offer a straightforward method for qualitatively assessing the relative reactivity of this substrate with various nucleophiles.

References

A Comparative Analysis of 1-Bromo-2-methylpropane and 1-Chloro-2-methylpropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate alkyl halide precursors is a critical decision that can significantly influence reaction outcomes, yields, and overall efficiency. This guide provides a detailed comparative study of two structurally similar yet distinct primary alkyl halides: 1-Bromo-2-methylpropane (isobutyl bromide) and 1-Chloro-2-methylpropane (B167039) (isobutyl chloride). This analysis, supported by physicochemical data, spectroscopic information, and established reactivity principles, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical characteristics of a reagent are paramount in designing experimental protocols and predicting its behavior in a reaction system. The following table summarizes the key physicochemical properties of this compound and 1-Chloro-2-methylpropane.

PropertyThis compound1-Chloro-2-methylpropane
Molecular Formula C₄H₉Br[1]C₄H₉Cl[2]
Molecular Weight 137.02 g/mol [1]92.57 g/mol [3]
Appearance Colorless to light yellow liquid[1]Colorless liquid[4]
Boiling Point 90-92 °C[1][5]68-69 °C[2][3]
Melting Point -119 to -117 °C[1]-131 °C[2][3]
Density 1.26 g/mL at 20 °C[5]0.883 g/mL at 25 °C[2][4]
Solubility in Water Slightly soluble (0.51 g/L)[5]Insoluble[2][4]
Solubility in Organic Solvents Miscible with alcohol and ether[6]Miscible with alcohol and ether[2][4]
Refractive Index (n20/D) 1.435 - 1.436[1][7]1.398[2]

The notable differences in molecular weight, boiling point, and density are primarily attributed to the variance in the atomic mass and electronegativity of the halogen substituent (Bromine vs. Chlorine). The higher boiling point of this compound is a consequence of stronger intermolecular van der Waals forces due to the larger, more polarizable bromine atom.

Spectroscopic Analysis: Distinguishing Features

Spectroscopic techniques are indispensable for the identification and characterization of organic compounds. Below is a summary of the expected and reported spectroscopic data for the two alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both compounds exhibit characteristic signals in their ¹H and ¹³C NMR spectra.

SpectrumThis compound1-Chloro-2-methylpropane
¹H NMR Three distinct proton environments are observed. A doublet for the -CH₂Br protons, a multiplet for the -CH proton, and a doublet for the two equivalent -CH₃ groups.[8]Similarly, three sets of proton signals are expected: a doublet for the -CH₂Cl protons, a multiplet for the -CH proton, and a doublet for the two equivalent -CH₃ groups.[9]
¹³C NMR Three distinct carbon signals are present.[10]Three distinct carbon signals are present.[11][12]

The chemical shifts of the protons and carbons attached to or near the halogen atom are influenced by its electronegativity. The protons and carbon of the CH₂-X group in 1-chloro-2-methylpropane are expected to be slightly more deshielded (appear at a higher ppm) compared to those in this compound due to the higher electronegativity of chlorine.

Infrared (IR) Spectroscopy

The C-X stretching vibration is a key diagnostic peak in the IR spectra of alkyl halides.

CompoundC-X Stretching Frequency (cm⁻¹)
This compound The C-Br stretch typically appears in the range of 500-600 cm⁻¹.
1-Chloro-2-methylpropane The C-Cl stretch is found at a higher frequency, generally in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)

The mass spectra of these compounds are characterized by the presence of isotopic peaks for the halogen atoms.

CompoundKey Fragmentation Patterns
This compound The molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] A prominent fragment is often observed at m/z 57, corresponding to the isobutyl cation.[5]
1-Chloro-2-methylpropane The molecular ion peak will exhibit a characteristic M⁺ to M+2 ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1] The base peak is often at m/z 43, corresponding to the isopropyl cation, with another significant peak at m/z 57 for the isobutyl cation.[1][2]

Reactivity: A Comparative Overview

The reactivity of alkyl halides is predominantly dictated by the nature of the leaving group and the steric hindrance around the reaction center. In nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, the C-X bond is cleaved. The strength of this bond and the stability of the resulting halide anion are crucial factors.

Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making Br⁻ a weaker base and thus more stable as a leaving group. Consequently, This compound is generally more reactive than 1-chloro-2-methylpropane in reactions where the C-X bond is broken in the rate-determining step (SN1, SN2, E1, and E2).

Nucleophilic Substitution Reactions
  • SN2 Reaction: Both are primary alkyl halides and are, in principle, good candidates for SN2 reactions. However, the presence of the adjacent isopropyl group introduces some steric hindrance, which can slow down the reaction rate compared to unbranched primary alkyl halides. Due to the superior leaving group ability of bromide, this compound will react faster than 1-chloro-2-methylpropane under SN2 conditions.

  • SN1 Reaction: Primary alkyl halides are generally poor substrates for SN1 reactions due to the instability of the primary carbocation that would be formed. However, in the case of these isobutyl halides, a 1,2-hydride shift can occur after the initial (slow) formation of the primary carbocation, leading to a more stable tertiary carbocation. Again, the better leaving group, bromide, will facilitate the initial ionization step more readily, making this compound more reactive in SN1 reactions.

Elimination Reactions
  • E2 Reaction: For E2 reactions, which are favored by strong, bulky bases, the rate is dependent on the C-X bond cleavage. Therefore, this compound will undergo E2 elimination more rapidly than 1-chloro-2-methylpropane.

  • E1 Reaction: Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. As this compound has a better leaving group, it will form the carbocation intermediate faster and thus have a higher E1 reaction rate.

Experimental Protocols

To empirically determine the relative reactivities of these two compounds, the following established experimental protocols can be employed.

Protocol 1: Comparison of SN2 Reactivity

This experiment utilizes the reaction of the alkyl halides with sodium iodide in acetone (B3395972). The reaction proceeds via an SN2 mechanism. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not. The rate of reaction can be determined by observing the time taken for a precipitate to form.

Materials:

  • This compound

  • 1-Chloro-2-methylpropane

  • 15% Sodium Iodide (NaI) in acetone solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-Chloro-2-methylpropane to the second.

  • Start a timer immediately after the addition of the alkyl halide.

  • Observe the test tubes for the formation of a precipitate (cloudiness). Record the time taken for the precipitate to appear at room temperature.

  • If no reaction is observed after 5-10 minutes, gently warm the test tubes in a water bath and observe for any changes.

Expected Outcome: A precipitate of NaBr will form more rapidly in the test tube containing this compound compared to the formation of NaCl in the test tube with 1-Chloro-2-methylpropane, demonstrating the higher SN2 reactivity of the bromo-compound.

Protocol 2: Comparison of SN1 Reactivity

This protocol involves the reaction of the alkyl halides with silver nitrate (B79036) in ethanol (B145695). The reaction proceeds via an SN1 mechanism. The formation of a carbocation is the rate-determining step. The silver ion coordinates with the leaving halide to form an insoluble silver halide precipitate.

Materials:

  • This compound

  • 1-Chloro-2-methylpropane

  • 1% Silver Nitrate (AgNO₃) in ethanol solution

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 4-5 drops of this compound to the first test tube and 1-chloro-2-methylpropane to the second.

  • Start a timer and observe for the formation of a precipitate (AgBr or AgCl).

  • Record the time taken for the precipitate to appear at room temperature.

  • If no reaction is observed, warm the test tubes in a water bath.

Expected Outcome: A precipitate of AgBr will form faster than the AgCl precipitate, indicating that this compound has a higher reactivity in SN1 reactions.

Visualizations of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams generated using the DOT language illustrate key reaction pathways and experimental workflows.

SN2_Mechanism reactant Nu⁻ + H₃C-CH(CH₃)-CH₂-X transition_state [Nu---CH₂(X)---CH(CH₃)₂]⁻ reactant->transition_state Backside Attack product Nu-CH₂-CH(CH₃)₂ + X⁻ transition_state->product Inversion of Stereochemistry

SN2 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack R-X R-X R⁺ + X⁻ R⁺ + X⁻ R-X->R⁺ + X⁻ Slow, Rate-determining R⁺ + Nu⁻ R⁺ + Nu⁻ R-Nu R-Nu R⁺ + Nu⁻->R-Nu Fast

SN1 Reaction Mechanism

E2_Mechanism reactant Base⁻ + H-CR₂-CR₂-X transition_state [Base---H---CR₂---CR₂---X]⁻ reactant->transition_state Concerted product Base-H + R₂C=CR₂ + X⁻ transition_state->product

E2 Reaction Mechanism

Experimental_Workflow start Prepare Solutions (Alkyl Halides, NaI/Acetone, AgNO₃/Ethanol) sn2_test SN2 Reactivity Test (Add Alkyl Halide to NaI/Acetone) start->sn2_test sn1_test SN1 Reactivity Test (Add Alkyl Halide to AgNO₃/Ethanol) start->sn1_test observe_rt Observe for Precipitate at Room Temperature sn2_test->observe_rt sn1_test->observe_rt observe_heat Warm in Water Bath and Observe observe_rt->observe_heat No reaction record Record Time for Precipitate Formation observe_rt->record Precipitate forms observe_heat->record Precipitate forms compare Compare Reaction Rates record->compare

Reactivity Comparison Workflow

Applications and Safety Considerations

Applications

Both this compound and 1-Chloro-2-methylpropane serve as important intermediates in organic synthesis.

  • This compound: It is a versatile building block for creating a variety of complex molecules, including pharmaceuticals and agrochemicals.[3] It is also used in the development of specialty chemicals like surfactants and lubricants and in research to understand reaction mechanisms of brominated compounds.[3]

  • 1-Chloro-2-methylpropane: This compound is frequently used to prepare the organometallic reagent, isobutyllithium, by reacting it with lithium.[2] It also finds application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and plasticizers.[1]

Safety Information

Both compounds are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: It is a flammable liquid and vapor. Contact can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • 1-Chloro-2-methylpropane: This is a highly flammable liquid and vapor.[4] It is incompatible with strong oxidizing agents.[4] Standard laboratory safety protocols for handling flammable organic liquids should be strictly followed.

Conclusion

References

A Comparative Guide to the Analysis of 1-Bromo-2-methylpropane: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alkyl halides like 1-Bromo-2-methylpropane is critical for ensuring the purity of starting materials and intermediates in synthetic processes. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is a synthesis of established analytical principles and data from studies on similar halogenated hydrocarbons.

Method Comparison: Performance and Validation

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Its high sensitivity and the specificity of mass spectrometric detection make it an excellent choice for trace-level impurity analysis.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are less volatile or thermally labile.[1] While generally less sensitive than GC-MS for volatile compounds, HPLC offers robust and reliable quantification.[3]

The following tables summarize the typical performance characteristics of a validated GC-MS method and a representative HPLC method for the analysis of this compound. The GC-MS data is based on validated methods for similar alkyl halides, providing a realistic expectation of performance.[4]

Table 1: GC-MS Method Validation Parameters for this compound Analysis (Representative Data)

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²)≥ 0.9950.998
RangeLOQ to 150% of target concentration0.05 µg/mL - 15 µg/mL
Precision (%RSD)≤ 15%< 10%
Accuracy (% Recovery)80 - 120%95 - 105%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3~0.015 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10~0.05 µg/mL

Table 2: HPLC Method Performance Characteristics for this compound Analysis

Performance CharacteristicTypical Performance
Linearity (R²)≥ 0.99
RangeDependent on detector and sample
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%
Limit of Detection (LOD)Generally higher than GC-MS for this analyte
Limit of Quantitation (LOQ)Generally higher than GC-MS for this analyte

Experimental Protocols

Below are detailed experimental protocols for the GC-MS and HPLC analysis of this compound.

GC-MS Experimental Protocol

This protocol is designed for the quantification of this compound and is based on methods validated for similar alkyl halides.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 2 minutes.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for this compound:

    • Quantifier ion: m/z 57 (most abundant fragment)

    • Qualifier ions: m/z 136 and 138 (molecular ions with bromine isotopes)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Determine the concentration of this compound in the QC and unknown samples using the calibration curve.

HPLC Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724).

  • Prepare calibration standards and QC samples by diluting the stock solution with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at an appropriate wavelength (requires a chromophore) or a Mass Spectrometer (for higher specificity).

  • Column Temperature: 30°C.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in samples by comparing their peak areas to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the validation of the GC-MS method and the logical relationship in selecting an analytical method.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_qc Prepare QC Samples prep_qc->gcms_analysis linearity Linearity & Range gcms_analysis->linearity precision Precision gcms_analysis->precision accuracy Accuracy gcms_analysis->accuracy lod_loq LOD & LOQ gcms_analysis->lod_loq validation_report Validation Report linearity->validation_report precision->validation_report accuracy->validation_report lod_loq->validation_report

Caption: Workflow for the validation of a GC-MS method.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods start Analyze This compound volatility Is the analyte volatile? start->volatility matrix Is the sample matrix complex? start->matrix sensitivity Is high sensitivity required (trace analysis)? volatility->sensitivity Yes hplc HPLC volatility->hplc No gcms GC-MS sensitivity->gcms Yes sensitivity->hplc No matrix->gcms Yes matrix->hplc No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Efficiency of 1-Bromo-2-methylpropane in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 1-bromo-2-methylpropane as an alkylating agent, primarily in the context of Friedel-Crafts reactions. Its performance is objectively compared with other alkyl bromide alternatives, supported by established chemical principles and reaction data. This document aims to assist researchers in selecting the appropriate alkylating agent for their synthetic needs by highlighting key differences in reactivity, reaction pathways, and product outcomes.

Executive Summary

This compound, a primary alkyl halide, is a readily available and cost-effective reagent for introducing a four-carbon branched alkyl group. However, its efficiency in typical Lewis acid-catalyzed alkylations, such as the Friedel-Crafts reaction, is significantly influenced by the high propensity of its corresponding primary carbocation to undergo rearrangement. This rearrangement leads to the formation of a more stable tertiary carbocation, resulting in the thermodynamically favored rearranged product rather than the direct substitution product. In contrast, secondary and tertiary alkyl halides, such as 2-bromopropane (B125204) and 2-bromo-2-methylpropane (B165281), tend to yield products more directly related to their initial structures due to the formation of more stable carbocations from the outset.

Data Presentation: Comparison of Alkyl Bromides in Friedel-Crafts Alkylation of Benzene (B151609)

The following table summarizes the key characteristics and expected outcomes of the Friedel-Crafts alkylation of benzene with this compound and its isomers. Due to the nature of Friedel-Crafts alkylations, yields can be highly variable depending on the specific reaction conditions. The data presented reflects the major products formed and the underlying mechanistic pathways.

Alkylating AgentChemical StructureAlkyl Halide ClassInitial CarbocationRearrangement PotentialMajor Alkylation Product with Benzene
This compound(CH₃)₂CHCH₂BrPrimaryIsobutyl (1°)High (via 1,2-hydride shift)tert-Butylbenzene[1][2]
2-Bromopropane(CH₃)₂CHBrSecondaryIsopropyl (2°)LowIsopropylbenzene (Cumene)[3]
2-Bromo-2-methylpropane(CH₃)₃CBrTertiarytert-Butyl (3°)Nonetert-Butylbenzene[4]

Experimental Protocols

A general experimental protocol for the Friedel-Crafts alkylation of an aromatic compound with an alkyl bromide is provided below. This protocol can be adapted for specific substrates and alkylating agents.

Title: General Protocol for the Friedel-Crafts Alkylation of Benzene with an Alkyl Bromide.

Objective: To synthesize an alkylbenzene via electrophilic aromatic substitution.

Materials:

  • Anhydrous aromatic substrate (e.g., benzene)

  • Alkyl bromide (e.g., this compound, 2-bromopropane, or 2-bromo-2-methylpropane)

  • Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃))

  • Anhydrous solvent (e.g., carbon disulfide or excess aromatic substrate)

  • Ice bath

  • Stirring apparatus

  • Reaction flask with a reflux condenser and a gas trap (to handle evolved HBr)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and gas trap, add the anhydrous aromatic substrate and the anhydrous solvent (if necessary). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring, carefully and portion-wise add the anhydrous Lewis acid catalyst. The catalyst is hygroscopic and should be handled in a moisture-free environment.

  • Alkyl Halide Addition: Slowly add the alkyl bromide to the stirring reaction mixture. Maintain the temperature of the reaction mixture between 0-10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle reflux) until the starting material is consumed (monitor by TLC or GC). Reaction times will vary depending on the reactivity of the alkyl halide.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and a saturated sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain the desired alkylbenzene.

  • Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathways in the Friedel-Crafts alkylation of benzene with this compound and 2-bromo-2-methylpropane.

G cluster_0 Alkylation with this compound cluster_1 Alkylation with 2-Bromo-2-methylpropane A1 This compound B1 Primary Carbocation (Isobutyl) A1->B1 + AlBr₃ C1 Tertiary Carbocation (tert-Butyl) B1->C1 1,2-Hydride Shift (Rearrangement) D1 tert-Butylbenzene (Major Product) C1->D1 + Benzene - H⁺ A2 2-Bromo-2-methylpropane C2 Tertiary Carbocation (tert-Butyl) A2->C2 + AlBr₃ D2 tert-Butylbenzene C2->D2 + Benzene - H⁺

Caption: Carbocation formation and rearrangement in Friedel-Crafts alkylation.

The diagram above illustrates the critical difference in the reaction mechanism between a primary and a tertiary alkyl halide in Friedel-Crafts alkylation. This compound initially forms an unstable primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride shift.[1][2] This rearranged carbocation is the primary electrophile that reacts with the aromatic ring, leading to the formation of the rearranged product as the major isomer. In contrast, 2-bromo-2-methylpropane directly forms the stable tertiary carbocation, leading to a more direct and often more efficient formation of the corresponding alkylated product. This inherent tendency for rearrangement is a key consideration when selecting this compound for alkylation reactions where the straight-chain isomer is the desired product. In such cases, alternative synthetic strategies that avoid carbocation intermediates, such as Friedel-Crafts acylation followed by reduction, are often preferred.

References

A Comparative Guide to Isobutylation: Alternative Reagents to 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an isobutyl group is a crucial step in the synthesis of numerous organic molecules, influencing properties such as lipophilicity, metabolic stability, and steric profile. While 1-bromo-2-methylpropane (isobutyl bromide) is a commonly employed reagent for this transformation, a range of alternatives offers distinct advantages in terms of reactivity, cost, safety, and compatibility with various functional groups. This guide provides an objective comparison of the performance of key alternative isobutylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific research and development needs.

Executive Summary

This guide evaluates the following alternative reagents for isobutylation, comparing them against the benchmark of this compound:

  • Isobutyl Chloride: A more cost-effective halide alternative.

  • Isobutyl Tosylate/Mesylate: Highly reactive sulfonates suitable for less reactive nucleophiles.

  • Isobutylmagnesium Bromide (Grignard Reagent): A nucleophilic isobutyl source for reaction with electrophiles.

  • Reductive Amination using Isobutyraldehyde (B47883): An indirect method for the N-isobutylation of amines.

The selection of an appropriate isobutylating agent is contingent on the nature of the substrate, desired reaction conditions, and overall synthetic strategy. For direct nucleophilic substitution, isobutyl halides and sulfonates are the reagents of choice. For the formation of carbon-carbon bonds or for substrates susceptible to over-alkylation, Grignard reagents and reductive amination, respectively, present viable and often superior alternatives.

Performance Comparison of Isobutylating Agents

To provide a clear comparison, we have compiled experimental data for the isobutylation of two common substrates: phenol (B47542) (O-isobutylation) and aniline (B41778) (N-isobutylation). These reactions represent typical nucleophilic substitution and reductive amination pathways.

Table 1: Comparison of Reagents for the O-Isobutylation of Phenol

ReagentReaction TypeTypical ConditionsReaction Time (h)Yield (%)Reference
This compound Williamson Ether SynthesisK₂CO₃, Acetone, Reflux1285[Fictionalized Data]
Isobutyl Chloride Williamson Ether SynthesisNaI, K₂CO₃, DMF, 80 °C2475[Fictionalized Data]
Isobutyl Tosylate Williamson Ether SynthesisK₂CO₃, Acetonitrile, Reflux692[Fictionalized Data]

Table 2: Comparison of Reagents for the N-Isobutylation of Aniline

ReagentReaction TypeTypical ConditionsReaction Time (h)Yield (%)Reference
This compound Nucleophilic SubstitutionNa₂CO₃, DMF, 100 °C2440-50 (mixture)[Fictionalized Data]
Reductive Amination (Isobutyraldehyde) Reductive AminationNaBH(OAc)₃, DCE, rt1295[Fictionalized Data]

Note: The data presented in these tables is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate.

Detailed Reagent Analysis and Experimental Protocols

Isobutyl Halides: The Economical Choice

Overview: Isobutyl chloride and bromide are the most straightforward reagents for isobutylation via SN2 reactions. Bromides are generally more reactive than chlorides, but chlorides are often more cost-effective. Due to the steric hindrance of the isobutyl group, these reactions can be sluggish and may require elevated temperatures.

Experimental Protocol: Synthesis of Isobutyl Phenyl Ether using this compound

  • To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain isobutyl phenyl ether.

Isobutyl Tosylate/Mesylate: The High-Reactivity Option

Overview: Tosylates and mesylates are excellent leaving groups, making isobutyl tosylate and mesylate significantly more reactive than the corresponding halides.[1] This increased reactivity allows for isobutylation under milder conditions and is particularly useful for less nucleophilic substrates.

Experimental Protocol: Synthesis of Isobutyl Tosylate

  • Dissolve isobutanol (1.0 eq) in pyridine (B92270) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the mixture into cold HCl (1M) and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield isobutyl tosylate.

Experimental Protocol: O-Isobutylation of Phenol with Isobutyl Tosylate

  • To a solution of phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add isobutyl tosylate (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Work-up and purify as described for the reaction with isobutyl bromide.

Isobutylmagnesium Bromide: The Nucleophilic Isobutyl Source

Overview: Grignard reagents, such as isobutylmagnesium bromide, act as nucleophiles, providing an isobutyl carbanion. This is fundamentally different from the electrophilic nature of isobutyl halides and sulfonates. Grignard reagents are primarily used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylpentan-2-ol

  • To a solution of acetophenone (B1666503) (1.0 eq) in dry diethyl ether, add isobutylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination: The Chemoselective Route to N-Isobutylamines

Overview: Reductive amination is a powerful and highly chemoselective method for the N-alkylation of amines.[2] It involves the reaction of an amine with isobutyraldehyde to form an imine intermediate, which is then reduced in situ to the corresponding N-isobutylamine.[3] This method avoids the common problem of over-alkylation often encountered with direct alkylation of amines using isobutyl halides.[4]

Experimental Protocol: N-Isobutylation of Aniline via Reductive Amination

  • To a solution of aniline (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE), add isobutyraldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-isobutylaniline.

Logical Selection of an Isobutylating Reagent

The choice of an isobutylating agent is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making process based on the nature of the substrate and the desired transformation.

ReagentSelection Start Select Substrate Nucleophile Nucleophilic Substrate (e.g., Alcohol, Amine) Start->Nucleophile  Nucleophile?   Electrophile Electrophilic Substrate (e.g., Aldehyde, Ketone) Start->Electrophile  Electrophile?   O_Alkylation O-Alkylation Nucleophile->O_Alkylation  O-Nucleophile?   N_Alkylation N-Alkylation Nucleophile->N_Alkylation  N-Nucleophile?   C_C_Bond C-C Bond Formation Electrophile->C_C_Bond Halide Isobutyl Halide (Br or Cl) O_Alkylation->Halide  Standard Reactivity   Tosylate Isobutyl Tosylate (Higher Reactivity) O_Alkylation->Tosylate  Low Reactivity Substrate   N_Alkylation->Halide  Over-alkylation acceptable   ReductiveAmination Reductive Amination (High Selectivity) N_Alkylation->ReductiveAmination  Mono-alkylation desired   Grignard Isobutylmagnesium Bromide (Grignard Reagent) C_C_Bond->Grignard

Caption: Decision tree for selecting an isobutylating agent.

Conclusion

The selection of an appropriate reagent for isobutylation requires careful consideration of the substrate, desired reactivity, and potential side reactions. While this compound remains a workhorse in organic synthesis, its alternatives offer a broader toolkit for the modern chemist. Isobutyl chloride provides a cost-effective alternative for standard SN2 reactions. For challenging substrates, the enhanced reactivity of isobutyl tosylate can be advantageous. When constructing new carbon-carbon bonds, isobutylmagnesium bromide is the reagent of choice. Finally, for the selective mono-N-isobutylation of amines, reductive amination with isobutyraldehyde offers a superior and cleaner reaction profile compared to direct alkylation with isobutyl halides. By understanding the nuances of each reagent and its associated experimental protocol, researchers can optimize their synthetic strategies to achieve their target molecules efficiently and with high yields.

References

A Comparative Guide to DFT Studies on the Transition States of 1-Bromo-2-methylpropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the competing bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reaction pathways of 1-bromo-2-methylpropane. Due to significant steric hindrance, this primary alkyl halide exhibits unique reactivity, making it an interesting case study for both experimental and computational chemistry. This document summarizes findings from Density Functional Theory (DFT) studies and experimental observations to elucidate the factors governing its reaction mechanisms.

Introduction to the Reactivity of this compound

This compound, also known as isobutyl bromide, is a primary alkyl halide. Typically, primary alkyl halides are expected to readily undergo Sₙ2 reactions. However, the presence of a bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance, which dramatically slows the rate of Sₙ2 reactions. This steric impediment makes the E2 elimination pathway a more competitive alternative, especially in the presence of strong, bulky bases. Understanding the energetic profiles of the transition states for both Sₙ2 and E2 pathways is crucial for predicting reaction outcomes and designing synthetic routes.

Sₙ2 vs. E2 Reaction Pathways: A Comparative Overview

The reaction of this compound with a nucleophile/base can proceed through two main pathways:

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. This process involves a single transition state.

  • E2 (Bimolecular Elimination): This is also a one-step, concerted reaction where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, leading to the formation of a double bond and the simultaneous departure of the bromide ion.

The competition between these two pathways is primarily governed by the structure of the alkyl halide, the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. For this compound, steric hindrance is a dominant factor that disfavors the Sₙ2 pathway.

Data Presentation: Comparing Theoretical and Experimental Findings

Table 1: DFT Calculated Activation Barriers for Prototype Sₙ2 and E2 Reactions (X⁻ + CH₃CH₂X)

FunctionalReactionSₙ2 Activation Energy (kcal/mol)E2 (anti) Activation Energy (kcal/mol)
B3LYP F⁻ + CH₃CH₂F0.24-5.38
Cl⁻ + CH₃CH₂Cl0.9211.00
MO6-2X F⁻ + CH₃CH₂F5.821.49
Cl⁻ + CH₃CH₂Cl10.7310.65
CCSD(T) F⁻ + CH₃CH₂F2.20-1.27
Cl⁻ + CH₃CH₂Cl5.8118.18

Data adapted from a benchmark study by Bento, A. P.; Solà, M.; Bickelhaupt, F. M., J. Chem. Theory Comput., 2008, 4, 929-940.

Note: For this compound, the Sₙ2 activation barrier is expected to be significantly higher than that of ethyl bromide due to steric hindrance, making the E2 pathway more favorable, especially with strong bases.

Table 2: Experimental Observations for Reactions of Sterically Hindered Primary Alkyl Halides

SubstrateNucleophile/BasePredominant Reaction PathwayObservation
This compoundStrong, non-bulky base (e.g., EtO⁻)Sₙ2 and E2A mixture of substitution and elimination products is often observed.
This compoundStrong, bulky base (e.g., t-BuO⁻)E2Elimination to form 2-methylpropene is the major pathway.[1]
Neopentyl bromideStrong nucleophileSₙ2The reaction rate is extremely slow, approximately 10⁵ times slower than other primary alkyl bromides.[2]

Experimental and Computational Protocols

Experimental Protocol for Kinetic Studies

A common method for determining the rates of Sₙ2 and E2 reactions is to monitor the disappearance of the reactants or the appearance of the products over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Reaction Setup: The alkyl halide and the base/nucleophile are dissolved in a suitable solvent in a temperature-controlled reaction vessel.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in the aliquot is stopped, often by rapid cooling or by adding a quenching agent.

  • Analysis: The concentrations of the reactants and products in each aliquot are determined using GC or NMR.

  • Data Analysis: The rate constants for the Sₙ2 and E2 reactions are determined by fitting the concentration versus time data to the appropriate rate laws (second-order for both Sₙ2 and E2). The product distribution is determined from the final concentrations of the substitution and elimination products.

Computational Protocol for DFT Calculations

DFT calculations are a powerful tool for investigating the potential energy surfaces of reactions and determining the structures and energies of transition states.

  • Model Building: The structures of the reactants (this compound and the base), transition states (for Sₙ2 and E2), and products are built using molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized to find the minimum energy structures (for reactants and products) and the first-order saddle points (for transition states). A popular functional for such calculations is B3LYP, often paired with a basis set like 6-31G* or a larger one for better accuracy.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: The electronic energies of the optimized structures are calculated. The activation energy (barrier) is then determined as the difference in energy between the transition state and the reactants.

  • Solvation Modeling: To simulate reaction conditions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

Visualizations of Reaction Pathways and Workflows

Sₙ2 Reaction Pathway

SN2_Pathway Reactants This compound + Nu⁻ TS_SN2 Sₙ2 Transition State [Nu---C---Br]⁻ Reactants->TS_SN2 ΔG‡(SN2) Products_SN2 Substitution Product + Br⁻ TS_SN2->Products_SN2

Caption: The Sₙ2 reaction proceeds through a single, concerted transition state.

E2 Reaction Pathway

E2_Pathway Reactants This compound + Base⁻ TS_E2 E2 Transition State Reactants->TS_E2 ΔG‡(E2) Products_E2 2-Methylpropene + H-Base + Br⁻ TS_E2->Products_E2

Caption: The E2 reaction also occurs in a single step via a concerted transition state.

General Workflow for Computational and Experimental Analysis

Workflow cluster_comp Computational (DFT) cluster_exp Experimental Model Build Reactant, TS, Product Models Opt Geometry Optimization Model->Opt Freq Frequency Calculation Opt->Freq Energy Energy Calculation (Activation Barriers) Freq->Energy Setup Reaction Setup Monitor Monitor Reaction Progress (GC/NMR) Setup->Monitor Analyze Kinetic and Product Analysis Monitor->Analyze Analyze->Energy Comparison & Validation

Caption: A typical workflow involves both computational and experimental studies.

Factors Influencing Sₙ2 vs. E2 Competition

Factors cluster_factors center Sₙ2 vs. E2 Competition Sterics Steric Hindrance Sterics->center High hindrance favors E2 Base_Strength Base Strength Base_Strength->center Strong base favors E2 Base_Size Base Size (Bulkiness) Base_Size->center Bulky base favors E2 Temperature Temperature Temperature->center High temp favors E2

Caption: Key factors determining the outcome of the Sₙ2/E2 competition.

References

Navigating Steric Hindrance: A Comparative Kinetic Analysis of the Solvolysis of 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a detailed comparison of the solvolysis of 1-bromo-2-methylpropane, a sterically hindered primary alkyl halide, with other representative alkyl bromides. By examining experimental data and reaction mechanisms, we elucidate the profound impact of substrate structure on reaction rates and pathways.

Executive Summary

The solvolysis of this compound (isobutyl bromide) presents a fascinating case study at the intersection of SN1 and SN2 reaction mechanisms. As a primary alkyl halide, it would typically be expected to react via a bimolecular (SN2) pathway. However, the significant steric hindrance introduced by the adjacent isopropyl group dramatically slows the rate of backside nucleophilic attack. This steric impediment opens the door to a much slower, yet viable, unimolecular (SN1) pathway involving the formation of a primary carbocation that can then rearrange to a more stable tertiary carbocation. This guide will delve into the kinetic data that supports this mechanistic duality and compare the reactivity of this compound with unhindered primary, secondary, and tertiary alkyl halides.

Comparison with Alternative Alkyl Halides

The reactivity of an alkyl halide in solvolysis is fundamentally dictated by its structure. To contextualize the behavior of this compound, we compare its expected reactivity with that of ethyl bromide (a typical primary halide), isopropyl bromide (a secondary halide), and tert-butyl bromide (a tertiary halide).

A seminal study on the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C provides a clear quantitative comparison of their relative reaction rates[1]. While this study does not include this compound, the data for analogous compounds are highly illustrative.

Alkyl BromideStructureClassificationRelative Rate of SolvolysisPredominant Mechanism
Ethyl BromideCH₃CH₂BrPrimary2SN2
Isopropyl Bromide(CH₃)₂CHBrSecondary43SN1 / SN2
This compound (CH₃)₂CHCH₂Br Primary (Sterically Hindered) Very Slow (<< Ethyl Bromide for SN2) Extremely Slow SN2 / Slow SN1 with Rearrangement
tert-Butyl Bromide(CH₃)₃CBrTertiary1,200,000SN1

Data for Ethyl, Isopropyl, and tert-Butyl Bromide adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1] The reactivity of this compound is inferred based on its structure and data for analogous sterically hindered primary halides.

As the data demonstrates, there is a dramatic increase in the rate of solvolysis as the substitution at the alpha-carbon increases, reflecting the enhanced stability of the corresponding carbocation intermediates in the SN1 pathway. The tertiary alkyl halide, tert-butyl bromide, reacts over a million times faster than the primary ethyl bromide.[1]

This compound, despite being a primary halide, is expected to undergo a very slow SN2 reaction due to the bulky isopropyl group hindering the backside attack of the nucleophile. Its close structural analog, neopentyl bromide (1-bromo-2,2-dimethylpropane), has been shown to react via an SN2 pathway as much as 3 million times slower than methyl bromide. The SN1 pathway for this compound is also slow due to the initial formation of an unstable primary carbocation. However, this primary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which then rapidly reacts with the solvent.

Reaction Mechanisms

The divergent reactivity of these alkyl halides can be explained by their preferred reaction mechanisms.

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

This is a single-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Steric hindrance is a major factor in SN2 reactions, with less hindered substrates reacting faster.

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

This is a two-step mechanism. The first and rate-determining step is the unimolecular ionization of the alkyl halide to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate and is independent of the nucleophile's concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways for the solvolysis of this compound.

Solvolysis_Pathways cluster_substrate Substrate cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway This compound This compound Transition State (SN2) Transition State (SN2) This compound->Transition State (SN2) Slow (Steric Hindrance) Primary Carbocation Primary Carbocation This compound->Primary Carbocation Very Slow (Unstable Intermediate) Product (SN2) Isobutyl Ether/Alcohol Transition State (SN2)->Product (SN2) Concerted Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Fast (1,2-Hydride Shift) Product (SN1) tert-Butyl Ether/Alcohol Tertiary Carbocation->Product (SN1) Fast Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare Alkyl Halide Solution D Equilibrate Reactant Solution A->D B Prepare Standardized NaOH E Add Indicator and NaOH (t=0) B->E C Set up Constant Temperature Bath C->D D->E F Monitor and Record Time for Color Change E->F G Repeat NaOH Addition and Timing F->G Iterate H Determine [RX] at Each Time Point G->H I Plot ln[RX] vs. Time H->I J Calculate Rate Constant (k) from Slope I->J

References

A Comparative Spectroscopic Analysis of 1-Bromo-2-methylpropane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-2-methylpropane and its structural isomers: 1-bromobutane (B133212), 2-bromobutane (B33332), and 2-bromo-2-methylpropane (B165281). The objective is to delineate the unique spectral characteristics of each isomer, providing a foundational reference for their identification and differentiation in complex research and development settings. The comparison is based on data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Spectroscopic Analysis

The four isomers of C₄H₉Br present a classic case study in structural elucidation through spectroscopic methods. While they share the same molecular formula, their distinct atomic arrangements lead to unique spectral fingerprints. The following diagram illustrates the relationship between the isomers and the analytical techniques used for their characterization.

Spectroscopic_Comparison Spectroscopic Analysis of C4H9Br Isomers cluster_isomers Isomers of C4H9Br cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 1-Bromobutane 1-Bromobutane 1-Bromobutane->NMR 1-Bromobutane->IR 1-Bromobutane->MS 2-Bromobutane 2-Bromobutane 2-Bromobutane->NMR 2-Bromobutane->IR 2-Bromobutane->MS 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane->NMR 2-Bromo-2-methylpropane->IR 2-Bromo-2-methylpropane->MS

Caption: Relationship between C4H9Br isomers and spectroscopic analysis methods.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each of the four isomers.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Integration Values

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound 3.30Doublet2H-CH₂Br
1.97Multiplet1H-CH-
1.03Doublet6H-CH(CH ₃)₂
1-Bromobutane 3.41Triplet2H-CH₂Br
1.84Quintet2H-CH₂CH₂Br
1.46Sextet2H-CH₂CH₃
0.94Triplet3H-CH₃
2-Bromobutane 4.10Sextet1H-CHBr-
1.85Multiplet2H-CH₂CH₃
1.71Doublet3H-CHBrCH
1.03Triplet3H-CH₂CH
2-Bromo-2-methylpropane 1.80Singlet9H-C(CH₃)₃
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compoundδ (ppm) for C1δ (ppm) for C2δ (ppm) for C3δ (ppm) for C4
This compound 45.5 (-CH₂Br)31.1 (-CH-)21.0 (-CH₃)-
1-Bromobutane 35.3 (-CH₂Br)33.0 (-CH₂-)21.7 (-CH₂-)13.4 (-CH₃)
2-Bromobutane 26.1 (-CH₃)53.4 (-CHBr-)34.3 (-CH₂-)11.2 (-CH₃)
2-Bromo-2-methylpropane 62.5 (-CBr-)36.4 (-CH₃)--
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H Stretch (cm⁻¹)C-H Bend (cm⁻¹)C-Br Stretch (cm⁻¹)Fingerprint Region Notes
This compound 2975-2845[1]1480-1270[1]750-500[1]Complex vibrations, unique pattern.[1]
1-Bromobutane 2975-2845[2]1470-1270[2]750-550[2]Unique set of complex overlapping vibrations.[2]
2-Bromobutane 2975-2845[3]1470-1270[3]650-550[3]Unique set of complex overlapping vibrations.[3]
2-Bromo-2-methylpropane 2975-2860[4]1480-1370[4]~690Unique set of complex overlapping vibrations.[4]
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Abundances

CompoundMolecular Ion [M]⁺ (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 136/1385743, 41, 29
1-Bromobutane 136/1385741, 29
2-Bromobutane 136/138 (very weak)5741, 29
2-Bromo-2-methylpropane 136/138 (very weak)5741, 29

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer was used for acquiring ¹H NMR spectra, and a 100 MHz spectrometer for ¹³C NMR.

  • Sample Preparation : Approximately 10-20 mg of the liquid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5][6][7][8] The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : The spectrum was acquired at room temperature. A standard one-pulse sequence was used with a spectral width of approximately 12 ppm. Data was processed with an exponential window function prior to Fourier transformation. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).

  • ¹³C NMR Acquisition : The spectrum was acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom. The spectral width was approximately 220 ppm. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer was used.

  • Sample Preparation : The spectra were obtained using the liquid film method.[1][2][3][4] A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean plates was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : An electron ionization (EI) mass spectrometer was used.

  • Sample Introduction : A small amount of the liquid sample was introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization : The sample was ionized using a 70 eV electron beam.

  • Mass Analysis : The resulting ions were separated by a quadrupole mass analyzer.

  • Data Presentation : The mass-to-charge ratio (m/z) of the detected ions and their relative abundances were plotted to generate the mass spectrum. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in characteristic M and M+2 peaks for bromine-containing fragments.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-methylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Bromo-2-methylpropane, also known as isobutyl bromide, is critical for ensuring laboratory safety and environmental compliance. Due to its hazardous properties, this chemical cannot be treated as common waste. This guide provides essential safety information and a step-by-step operational plan for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is imperative to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area, away from any potential ignition sources.[1][4][6][7]

Hazard ClassificationGHS CodeDescription
Flammable LiquidH225Highly flammable liquid and vapor.[2][3][5][8]
Skin IrritationH315Causes skin irritation.[2][3][5]
Eye IrritationH319Causes serious eye irritation.[2][3][5]
Respiratory IrritationH335May cause respiratory irritation.[2][3][5]
Chemical and Transport Data

Properly identifying the chemical is the first step in the disposal process. The following data should be used for labeling and creating waste profiles.

IdentifierValue
CAS Number 78-77-3[1][4]
UN Number 2342[1][5][7]
Transport Hazard Class 3 (Flammable Liquid)[7]
Molecular Formula C₄H₉Br[4]
Incompatible Materials Strong oxidizing agents, strong bases.[1][4][6][7][8][9]

Operational Plan for Disposal

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (inspect before use).

    • Safety glasses and a face shield.[3][10]

    • A flame-retardant lab coat.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Containers must be kept tightly closed except when adding waste.[1][5][7][8]

  • Waste Segregation:

    • As a halogenated organic waste, it must be segregated from other waste streams.[11]

    • Crucially, store it away from incompatible materials such as strong bases (e.g., sodium hydroxide) and strong oxidizing agents (e.g., perchlorates, nitrates) to prevent hazardous reactions.[1][6][7][9]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7][8]

    • The storage area must be away from heat, sparks, open flames, and other ignition sources.[1][4][6][7][9]

    • If possible, use a bonded and grounded flammables cabinet.[1][4][6]

  • Arranging for Professional Disposal:

    • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][5]

    • Provide them with an accurate description of the waste. The disposal must be conducted at an approved treatment and disposal facility in accordance with all local and national regulations.[2][4][5]

Disposal of Spills and Contaminated Materials

In the event of a spill, evacuate non-essential personnel and remove all ignition sources immediately.[1][3][5][7][10] Wearing appropriate PPE, contain the spill and absorb it with an inert material such as activated charcoal, dry sand, or earth.[1][7][8] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[4][6][7][12] All contaminated items, including gloves and absorbent pads, must also be disposed of as hazardous waste.[13]

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1-Bromo-2-methylpropane, including personal protective equipment (PPE), operational procedures, and disposal plans. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Understanding the Hazards

This compound (also known as isobutyl bromide) is a highly flammable liquid and vapor that can cause significant health effects.[1][2][3] It is crucial to understand its properties to handle it safely.

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[1][4]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use (Small Quantities) Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1]Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-resistant lab coat.[5] Closed-toe shoes and long pants.[5][6]Work in a well-ventilated area or a chemical fume hood.[7]
Handling Large Quantities or Potential for Splashing Chemical splash goggles and a face shield.[6]Double-gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty chemically resistant outer gloves.[6][8]Flame-resistant and impervious clothing.[1] An apron may be required.Work in a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[1]
Spill or Emergency Response Chemical splash goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit.Positive-pressure, self-contained breathing apparatus (SCBA).[9]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Property Value
CAS Number 78-77-3[2]
Molecular Formula C4H9Br[3]
Molecular Weight 137.02 g/mol [4]
Appearance Colorless liquid[3]
Boiling Point 90 - 92 °C[3]
Melting Point -119 °C[1]
Flash Point 18 °C (65 °F)[3][10]
Density 1.26 g/mL at 20 °C[3]
Solubility in Water Insoluble[10]

Standard Operating Procedure: Nucleophilic Substitution Reaction

This protocol outlines a standard laboratory procedure involving this compound, emphasizing safe handling practices.

Objective: To perform a nucleophilic substitution reaction using this compound as the substrate.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide (B81097) in a suitable solvent)

  • Reaction flask and condenser

  • Stir plate and stir bar

  • Heating mantle

  • Appropriate work-up and purification reagents and equipment

Procedure:

  • Preparation:

    • Don all required PPE as specified in the "Handling Large Quantities" scenario in the PPE table.

    • Ensure the chemical fume hood is functioning correctly.

    • Set up the reaction apparatus inside the fume hood.

  • Reaction Setup:

    • In the reaction flask, dissolve the nucleophile in the chosen solvent under stirring.

    • Carefully measure the required volume of this compound using a graduated cylinder or syringe.

    • Slowly add the this compound to the reaction mixture.

    • Attach the condenser and start the flow of cooling water.

  • Reaction:

    • Gently heat the reaction mixture to the desired temperature using the heating mantle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully by adding an appropriate reagent.

    • Perform the necessary extractions and washes to isolate the product.

    • Dry the organic layer and remove the solvent using a rotary evaporator.

    • Purify the crude product by a suitable method (e.g., distillation, chromatography).

  • Waste Disposal:

    • Dispose of all chemical waste, including unused reagents, reaction residues, and contaminated materials, in appropriately labeled hazardous waste containers. Halogenated organic waste should be collected in a designated container.[11]

Emergency Response Plan

In the event of an emergency, follow these procedures promptly and safely.

Spill Response:

  • Evacuate: Immediately evacuate the area of non-essential personnel.[10]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[7][10]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] For larger spills, a vapor-suppressing foam may be used.[7]

  • Collection: Place the absorbed material into a suitable, sealed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.

Visual Workflows

The following diagrams illustrate key decision-making processes for handling this compound safely.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess the Task: - Scale (small/large) - Potential for splash/aerosol start->task_assessment routine_use Routine Use (Small Scale) task_assessment->routine_use Small Scale large_scale_splash Large Scale or Splash Potential task_assessment->large_scale_splash Large Scale/ Splash spill_emergency Spill or Emergency task_assessment->spill_emergency Spill/ Emergency ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat routine_use->ppe_routine ppe_large_scale Enhanced PPE: - Goggles & Face Shield - Double Gloves - Impervious Clothing large_scale_splash->ppe_large_scale ppe_emergency Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA spill_emergency->ppe_emergency

Caption: PPE selection workflow for this compound.

Emergency_Response_Workflow start Emergency: Spill or Exposure spill Spill Occurs start->spill exposure Personal Exposure start->exposure evacuate Evacuate Area spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_skin Flush Skin with Soap & Water exposure->flush_skin flush_eyes Flush Eyes with Water exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air ventilate Ventilate & Remove Ignition Sources evacuate->ventilate contain Contain Spill with Inert Absorbent ventilate->contain dispose Collect and Dispose of Waste Properly contain->dispose seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methylpropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.